Pomalidomide-C11-NH2
Description
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Properties
Molecular Formula |
C24H34N4O4 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-(11-aminoundecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H34N4O4/c25-15-8-6-4-2-1-3-5-7-9-16-26-18-12-10-11-17-21(18)24(32)28(23(17)31)19-13-14-20(29)27-22(19)30/h10-12,19,26H,1-9,13-16,25H2,(H,27,29,30) |
InChI Key |
KMSUSGNCESOVGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCN |
Origin of Product |
United States |
Foundational & Exploratory
Pomalidomide-C11-NH2: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C11-NH2 is a functionalized derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD). It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed for targeted protein degradation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its role as an E3 ubiquitin ligase recruiter and its application in the development of novel therapeutics. We will delve into the underlying molecular pathways, present quantitative data from analogous compounds, and provide detailed experimental protocols for the characterization of this compound-based PROTACs.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic efficacy of this compound is not derived from direct enzyme inhibition but rather from its ability to act as a "molecular glue" that hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). When incorporated into a PROTAC, this compound functions as the E3 ligase-recruiting moiety, specifically engaging Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.
The PROTAC molecule is heterobifunctional, consisting of three key components:
-
A warhead: This ligand is designed to bind to a specific protein of interest (POI) that is targeted for degradation.
-
The this compound moiety: This component binds to the E3 ubiquitin ligase, Cereblon.
-
A linker: This chemical chain connects the warhead and the this compound moiety, optimizing the formation of a stable ternary complex.
The formation of this ternary complex (POI-PROTAC-CRBN) brings the POI into close proximity with the E3 ligase. This proximity allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.
Signaling Pathway of Pomalidomide-Based PROTACs
Caption: this compound PROTAC-mediated protein degradation pathway.
Quantitative Data for Pomalidomide and Representative PROTACs
| Parameter | Molecule | Target | Value | Assay Method |
| Binding Affinity (IC50) | Pomalidomide | CRBN | ~2 µM | Competitive Binding Assay |
| Binding Affinity (Kd) | Pomalidomide | CRBN | ~157 nM | Competitive Titration |
| Degradation Potency (DC50) | ZQ-23 (Pomalidomide-based PROTAC) | HDAC8 | 147 nM | Western Blot |
| Maximum Degradation (Dmax) | ZQ-23 (Pomalidomide-based PROTAC) | HDAC8 | 93% | Western Blot |
| Degradation Potency (IC50) | Compound 16 (Pomalidomide-based PROTAC) | EGFRWT | 0.10 µM | Kinase Inhibition Assay |
| Maximum Degradation (Dmax) | Compound 16 (Pomalidomide-based PROTAC) | EGFR | 96% | Western Blot |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound-based PROTACs.
Western Blot for Protein Degradation
This assay is fundamental for quantifying the degradation of the target protein.
Experimental Workflow:
Caption: A typical experimental workflow for Western Blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, or a cancer cell line expressing the POI) in 6-well plates and culture overnight.
-
Treat cells with varying concentrations of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50.
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., 5x DC50) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the data to determine DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.
Experimental Workflow:
Caption: Experimental workflow for Co-Immunoprecipitation.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the this compound-based PROTAC or vehicle control.
-
Lyse cells in a non-denaturing Co-IP buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the POI or CRBN overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elute the immunocomplexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for the POI, CRBN, and other components of the E3 ligase complex (e.g., DDB1, CUL4A). The presence of all components in the immunoprecipitate confirms the formation of the ternary complex.
-
Conclusion
This compound is a powerful tool in the development of PROTACs for targeted protein degradation. Its mechanism of action, centered on the recruitment of the Cereblon E3 ubiquitin ligase, offers a versatile platform for the selective elimination of disease-causing proteins. The quantitative analysis of degradation efficiency and the confirmation of ternary complex formation are critical steps in the preclinical development of this compound-based PROTACs. The experimental protocols provided in this guide offer a robust framework for the characterization of these novel therapeutic agents. As research in targeted protein degradation continues to advance, the strategic use of well-characterized E3 ligase ligands like this compound will be paramount in designing the next generation of precision medicines.
An In-depth Technical Guide to the Synthesis and Characterization of Pomalidomide-C11-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of Pomalidomide-C11-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This compound serves as a derivative of pomalidomide, a potent immunomodulatory agent, functionalized with an 11-carbon alkyl amine linker. This modification allows for its conjugation to a target protein ligand, forming a PROTAC capable of inducing targeted protein degradation.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) that exerts its therapeutic effects by binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event redirects the ligase's activity towards "neosubstrates," primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism of action has made pomalidomide and its analogues valuable components in the design of PROTACs, which hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
This compound, with its terminal primary amine, is a versatile intermediate for the synthesis of PROTACs, enabling the exploration of new therapeutic avenues in various diseases, including cancer.
Synthesis of this compound
Representative Experimental Protocol
Reaction Scheme:
Materials:
-
4-Fluoro-thalidomide
-
1,11-Diaminoundecane
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluoro-thalidomide (1 equivalent) in DMSO, add 1,11-diaminoundecane (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
| Parameter | Data |
| Molecular Formula | C24H35ClN4O4 (as hydrochloride salt)[4] |
| Molecular Weight | 479.02 g/mol (as hydrochloride salt) |
| CAS Number | 2722611-55-2 |
| Appearance | Expected to be a solid |
| Purity (by HPLC) | >95% (typical) |
1H NMR Spectroscopy
1H NMR spectroscopy is used to elucidate the chemical structure of the molecule by analyzing the chemical shifts and coupling patterns of the hydrogen atoms. While specific data for this compound is not published, the table below provides the expected proton chemical shifts for the core pomalidomide structure, based on data for the parent compound. The signals corresponding to the C11-NH2 linker would appear in the aliphatic region of the spectrum.
| Proton Assignment (Pomalidomide Core) | Chemical Shift (δ, ppm) in DMSO-d6 |
| NH (glutarimide) | 11.10 (s, 1H) |
| Aromatic CH | 7.47 (m, 1H) |
| Aromatic CH | 7.02 (m, 1H) |
| Aromatic CH | 7.00 (m, 1H) |
| CH (glutarimide) | 5.06 (m, 1H) |
| CH2 (glutarimide) | 2.89 (m, 1H), 2.58 (m, 1H), 2.56 (m, 1H) |
| CH2 (glutarimide) | 2.03 (m, 1H) |
Note: Data is for the parent pomalidomide compound and serves as a reference.
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight of the synthesized compound, confirming its elemental composition. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods.
| Ion | Theoretical m/z | Observed m/z |
| [M+H]+ | 443.2656 (for the free base C24H34N4O4) | To be determined experimentally |
| [M+Na]+ | 465.2475 (for the free base C24H34N4O4) | To be determined experimentally |
Note: The observed m/z values would be obtained from experimental analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized this compound. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a small percentage of an acid (e.g., formic acid or trifluoroacetic acid).
| Parameter | Typical Conditions |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. |
| Detection | UV at 254 nm or Mass Spectrometry (LC-MS) |
| Purity | >95% |
Pomalidomide's Mechanism of Action: Signaling Pathway
Pomalidomide functions by hijacking the CRL4CRBN E3 ubiquitin ligase complex. The binding of pomalidomide to CRBN induces a conformational change in the substrate-binding pocket, leading to the recruitment of neosubstrates, primarily IKZF1 and IKZF3. These transcription factors are then polyubiquitinated and targeted for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to anti-proliferative and apoptotic effects.
Caption: Pomalidomide-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The synthesis of this compound is the initial step in a larger workflow for the development and evaluation of a PROTAC. This workflow encompasses the conjugation of the E3 ligase ligand to a target protein ligand, followed by purification and biological assessment of the resulting PROTAC.
Caption: Experimental workflow for PROTAC development.
Conclusion
This compound is a key synthetic intermediate that enables the development of potent and selective PROTACs. This guide has provided a representative synthesis protocol, a summary of essential characterization data, and an overview of the underlying biological mechanism and broader experimental context. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the field of targeted protein degradation, facilitating the advancement of novel therapeutics.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydrochloride - Immunomart [immunomart.com]
Pomalidomide-C11-NH2 Binding to Cereblon: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of pomalidomide and its derivatives to the E3 ubiquitin ligase protein, Cereblon (CRBN). Pomalidomide-C11-NH2 is a functionalized analogue of pomalidomide commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the Cereblon-binding moiety.[1][2] Understanding the kinetics and thermodynamics of this interaction is critical for the design and optimization of novel therapeutics based on targeted protein degradation.
Quantitative Binding Affinity of Pomalidomide to Cereblon
| Assay Type | Ligand | Protein Construct | Affinity Constant (Kd / IC50) | Reference |
| Isothermal Titration Calorimetry (ITC) | Pomalidomide | C-terminal domain of CRBN (CdCRBN) | Kd = 12.5 μM | |
| NMR Spectroscopy | Pomalidomide | C-terminal domain of CRBN (CdCRBN) | Kd = 55 ± 1.8 μM | |
| Competitive Binding Assay (U266 cell extracts) | Pomalidomide | Endogenous CRBN-DDB1 complex | IC50 ≈ 1-2 μM | |
| Time-Resolved FRET (TR-FRET) | Pomalidomide | Recombinant human Cereblon | IC50 = 6.4 nM | [3] |
| Fluorescence Polarization (FP) | Pomalidomide | Recombinant human Cereblon | IC50 = 264.8 nM |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the binding of pomalidomide and its derivatives to Cereblon are outlined below. These protocols are generalized based on established practices in the field.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and affinity.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of this compound binding to immobilized Cereblon.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human DDB1:CRBN complex
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.5)
Procedure:
-
Immobilization of DDB1:CRBN:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of EDC and NHS.
-
Inject the DDB1:CRBN complex (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell is similarly activated and deactivated without protein immobilization to serve as a control.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer (e.g., a two-fold dilution series from 1 µM to sub-nM concentrations).
-
Inject the this compound solutions over the immobilized DDB1:CRBN and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Between each concentration, regenerate the sensor surface by injecting the regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd (kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Objective: To determine the thermodynamic profile of the this compound interaction with Cereblon.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human DDB1:CRBN complex
-
This compound
-
Dialysis buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the DDB1:CRBN protein against the ITC running buffer to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the DDB1:CRBN solution (typically 10-50 µM) into the sample cell.
-
Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Fluorescence Polarization (FP) Competitive Binding Assay
FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In a competitive format, an unlabeled ligand displaces the fluorescent probe, leading to a decrease in polarization.
Objective: To determine the IC50 of this compound for the Cereblon-probe interaction.
Materials:
-
Fluorescently labeled CRBN ligand (e.g., Cy5-thalidomide)
-
Recombinant human DDB1:CRBN complex
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.005% Tween-20)
-
Black, low-binding microtiter plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Add a fixed concentration of the DDB1:CRBN complex and the fluorescent probe to the wells of the microtiter plate. The concentrations should be optimized to give a stable and robust FP signal.
-
Prepare a serial dilution of this compound.
-
Add the serially diluted this compound or vehicle control to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the FP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining binding affinity.
Caption: Pomalidomide-mediated protein degradation pathway.
Pomalidomide and its derivatives act as "molecular glues" by binding to Cereblon, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event induces a conformational change in the substrate-binding pocket of Cereblon, leading to the recruitment of specific proteins, known as neosubstrates, that would not normally interact with the complex. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Once recruited, these neosubstrates are polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome. This targeted degradation of key cellular proteins is the basis for the therapeutic effects of pomalidomide in various diseases, including multiple myeloma.
References
- 1. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pomalidomide-C11-NH2: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-C11-NH2, a critical E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and application in experimental protocols for targeted protein degradation.
Core Chemical Properties
This compound is a derivative of pomalidomide, an immunomodulatory drug, that has been functionalized with an 11-carbon alkyl linker terminating in a primary amine. This amine group serves as a crucial attachment point for conjugating the pomalidomide moiety to a ligand that targets a specific protein of interest, thereby forming a PROTAC. The pomalidomide component of the molecule recruits the Cereblon (CRBN) E3 ubiquitin ligase.
Two common forms of this compound are commercially available: the free base and the hydrochloride salt. Their key chemical properties are summarized below.
| Property | This compound (Free Base) | This compound (Hydrochloride) |
| CAS Number | 2648285-39-4[1][2] | 2722611-55-2[3][4][5] |
| Molecular Formula | C24H34N4O4 | C24H35ClN4O4 |
| Molecular Weight | 442.55 g/mol | 479.01 g/mol |
| Appearance | Solid | Light yellow to yellow solid |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | -20°C, sealed storage, away from moisture |
Synthesis of this compound
Experimental Protocol: Synthesis of Pomalidomide-Amine Linkers
Materials:
-
4-Fluorothalidomide
-
Mono-Boc-protected 1,11-diaminoundecane
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
SNAr Reaction: In a round-bottom flask, dissolve 4-fluorothalidomide (1 equivalent) and mono-Boc-protected 1,11-diaminoundecane (1.1 equivalents) in DMSO or DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Heat the mixture to 90°C and stir for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield Boc-protected this compound.
-
Boc Deprotection: Dissolve the purified Boc-protected intermediate in DCM.
-
Add TFA and stir the reaction at room temperature until the deprotection is complete (typically 1-2 hours), as monitored by TLC or LC-MS.
-
Final Purification: Remove the solvent and excess TFA under reduced pressure. The residue can be purified by an appropriate method, such as precipitation or chromatography, to yield the final product, this compound.
Application in PROTAC Development and Evaluation
This compound is a foundational component for the synthesis of PROTACs that leverage the CRBN E3 ligase for targeted protein degradation. The terminal amine of this compound allows for its conjugation to a ligand for a protein of interest (POI) via a suitable linker.
Experimental Protocol: PROTAC Formation via Amide Bond Coupling
This protocol describes the formation of a PROTAC by creating an amide bond between the amine group of this compound and a carboxylic acid on the POI ligand.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve the POI ligand with a carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amide Coupling: Add a solution of this compound (1 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, the PROTAC can be purified using standard techniques such as preparative HPLC.
Experimental Protocol: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a newly synthesized PROTAC to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed the cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. The percentage of protein degradation can then be calculated relative to the vehicle-treated control to determine parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound, as part of a PROTAC, facilitates the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. The pomalidomide moiety binds to CRBN, a substrate receptor of the Cullin-4A (CUL4A) E3 ubiquitin ligase complex. This brings the target protein, bound by the other end of the PROTAC, into close proximity with the E3 ligase complex. This proximity enables the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
References
In-depth Technical Guide: The Structure-Activity Relationship of Pomalidomide-C11-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), has garnered significant attention not only for its clinical efficacy in treating multiple myeloma but also as a powerful tool in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target.
At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ligase complex, a task efficiently performed by pomalidomide and its derivatives. The structure of the linker connecting the pomalidomide moiety to the target-binding ligand is crucial for the efficacy and selectivity of the resulting PROTAC. This technical guide focuses on the structure-activity relationship (SAR) of a specific pomalidomide derivative, Pomalidomide-C11-NH2 , a widely used building block in PROTAC synthesis. We will delve into its binding characteristics, its application in a case study of a targeted protein degrader, the experimental protocols for its characterization, and the downstream signaling pathways it modulates.
Core Concepts: PROTAC Mechanism of Action
The fundamental principle of a pomalidomide-based PROTAC is to induce the proximity between the target protein and the CRBN E3 ligase. This process can be broken down into several key steps:
-
Binding to CRBN: The pomalidomide head of the PROTAC binds to the CRBN substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.
-
Binding to Target Protein: The other end of the PROTAC, the "warhead," binds to the protein of interest (POI).
-
Ternary Complex Formation: The PROTAC acts as a molecular bridge, facilitating the formation of a stable ternary complex between the POI and the CRBN E3 ligase.
-
Ubiquitination: Once in proximity, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle of degradation.
dot
Caption: General mechanism of action for a Pomalidomide-based PROTAC.
Structure-Activity Relationship of Pomalidomide and its Derivatives
The binding of pomalidomide to CRBN is a critical determinant of PROTAC efficacy. Pomalidomide itself exhibits a binding affinity (Kd) for CRBN in the nanomolar range, providing a strong anchor for the PROTAC molecule. The key structural features of pomalidomide that contribute to this interaction are the glutarimide ring, which sits in a hydrophobic pocket of CRBN, and the phthalimide ring, which can be modified to attach a linker without significantly disrupting CRBN binding.
The C11-NH2 linker is an 11-carbon aliphatic chain with a terminal amine group. This linker provides several advantages:
-
Length and Flexibility: The length of the linker is a crucial parameter in PROTAC design, as it dictates the distance and orientation between the target protein and the E3 ligase. An 11-carbon chain offers significant flexibility, allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex.
-
Hydrophobicity: The aliphatic nature of the linker contributes to the overall hydrophobicity of the PROTAC molecule, which can influence its cell permeability and pharmacokinetic properties.
-
Terminal Amine Group: The terminal amine group (-NH2) provides a convenient attachment point for conjugation to the target-binding "warhead" through various chemical reactions, such as amide bond formation.
Case Study: ZQ-23, a Pomalidomide-Based PROTAC for HDAC8 Degradation
A study by Sun et al. (2022) provides an excellent case study for the application of a pomalidomide-based PROTAC. They designed and synthesized a series of degraders targeting Histone Deacetylase 8 (HDAC8), an enzyme overexpressed in various cancers. One of the most potent compounds, ZQ-23 , utilizes a pomalidomide core connected via a linker to an HDAC8 inhibitor.[1]
Quantitative Data for ZQ-23
| Parameter | Value | Cell Line | Description |
| DC50 | 147 nM | Jurkat (T-cell leukemia) | The concentration of ZQ-23 required to degrade 50% of HDAC8.[1] |
| Dmax | 93% | Jurkat (T-cell leukemia) | The maximum percentage of HDAC8 degradation achieved with ZQ-23.[1] |
| Time to Max Degradation | ~10 hours | Jurkat (T-cell leukemia) | The time point at which the maximum degradation of HDAC8 was observed.[1] |
| Selectivity | No degradation of HDAC1 and HDAC3 | Jurkat (T-cell leukemia) | ZQ-23 selectively degrades HDAC8 without affecting other HDAC isoforms.[1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize pomalidomide-based PROTACs like ZQ-23.
Synthesis of this compound based PROTACs
The synthesis of a PROTAC is a multi-step process. A common strategy for synthesizing a this compound based PROTAC involves:
-
Synthesis of the Pomalidomide-Linker Moiety: This typically involves the reaction of 4-fluorothalidomide with an 11-carbon diamine, where one amine is protected.
-
Synthesis of the "Warhead": The small molecule inhibitor that binds to the target protein is synthesized with a suitable functional group for linker attachment.
-
Conjugation: The pomalidomide-linker and the warhead are conjugated, often through an amide bond formation, followed by deprotection of any protecting groups.
dot
Caption: A generalized workflow for the synthesis of a this compound based PROTAC.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat cells) and treat with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-HDAC8) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.
Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of the PROTAC on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.
CRBN Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of the pomalidomide derivative to CRBN.
-
Reagents: Purified recombinant human CRBN protein, a fluorescently labeled tracer that binds to CRBN, and the test compound (this compound).
-
Assay Procedure:
-
Add a fixed concentration of the fluorescent tracer and CRBN protein to the wells of a microplate.
-
Add varying concentrations of the test compound.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization (FP).
-
-
Data Analysis: The FP signal is inversely proportional to the amount of tracer displaced by the test compound. Plot the FP signal against the compound concentration to determine the IC50 or Ki value.
Downstream Signaling Pathways
The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways, leading to the desired therapeutic outcome. In the case of HDAC8 degradation by ZQ-23, several downstream effects are anticipated.
HDAC8 is known to deacetylate both histone and non-histone proteins, playing a role in transcriptional regulation, cell cycle progression, and apoptosis. A key non-histone substrate of HDAC8 is the cohesin subunit SMC3.
dot
Caption: Downstream effects of ZQ-23 mediated HDAC8 degradation.
By degrading HDAC8, ZQ-23 leads to an increase in the acetylation of SMC3. Acetylated SMC3 is associated with the regulation of gene expression and the maintenance of genome stability. The hyperacetylation of SMC3 and other HDAC8 substrates can lead to the activation of pro-apoptotic pathways and cell cycle arrest, ultimately contributing to the anti-cancer effects observed with HDAC8 inhibition and degradation.
Conclusion
This compound is a valuable and versatile building block in the design of potent and selective PROTACs. Its ability to efficiently recruit the CRBN E3 ligase, combined with a linker of optimal length and flexibility, allows for the development of effective targeted protein degraders. The case study of ZQ-23 demonstrates how a pomalidomide-based PROTAC can achieve potent and selective degradation of a clinically relevant target, HDAC8, leading to desirable downstream cellular effects. The experimental protocols outlined in this guide provide a framework for the characterization and optimization of novel PROTACs based on the this compound scaffold. As the field of targeted protein degradation continues to evolve, a deep understanding of the structure-activity relationships of these key components will be paramount in the development of the next generation of transformative therapeutics.
References
Pomalidomide-C11-NH2: A Technical Guide to a Key Cereblon E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Pomalidomide-C11-NH2, a crucial building block in the field of Targeted Protein Degradation (TPD). As a derivative of the immunomodulatory drug (IMiD) pomalidomide, it functions as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document details its mechanism of action, its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provides established quantitative data for its parent compound. Furthermore, it offers detailed experimental protocols for researchers to characterize its binding affinity and efficacy in degradation assays. Included are visualizations of the core signaling pathway and experimental workflows to facilitate a comprehensive understanding.
Introduction to this compound and Cereblon
This compound is a synthetic, bifunctional molecule designed specifically for the development of PROTACs.[1][2][3] It consists of the core pomalidomide structure, which binds to Cereblon (CRBN), and a C11 alkyl linker terminating in an amine (-NH2) group. This terminal amine serves as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest (POI).
Cereblon is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4] The primary role of this complex is to tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome.[4] Molecules like pomalidomide act as "molecular glues," modulating the substrate specificity of CRBN to induce the degradation of specific "neosubstrates," such as the transcription factors IKZF1 and IKZF3. In the context of PROTACs, the pomalidomide moiety serves to hijack the CRL4^CRBN^ complex, bringing it into proximity with a target protein for induced ubiquitination and degradation.
Mechanism of Action: PROTAC-Mediated Degradation
A PROTAC assembled using this compound leverages the cell's own ubiquitin-proteasome system. The molecule simultaneously binds to both the target protein (via the POI ligand) and CRBN (via the pomalidomide moiety). This forms a ternary complex (POI-PROTAC-CRBN), which brings the E3 ligase machinery into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.
Quantitative Data: Cereblon Binding Affinity
While specific, publicly available binding data (Kd or IC50) for this compound is limited, the affinity is predicated on its parent molecule, pomalidomide. The addition of the linker is designed to position the pomalidomide moiety optimally within the CRBN binding pocket without significantly compromising its intrinsic affinity. The binding affinities of pomalidomide and related IMiDs to CRBN have been well-characterized and serve as a critical benchmark.
Table 1: Binding Affinities of Reference IMiDs to Cereblon (CRBN)
| Compound | Assay Method | Binding Affinity (IC50) | Binding Affinity (Kd) |
|---|---|---|---|
| Pomalidomide | Competitive Binding Assay | ~2 µM | - |
| Pomalidomide | TR-FRET | 1.2 µM | - |
| Pomalidomide | Isothermal Titration Calorimetry | - | ~157 nM |
| Lenalidomide | Competitive Binding Assay | ~2 µM | - |
| Thalidomide | Competitive Binding Assay | >10 µM | ~250 nM |
Note: IC50 and Kd values can vary based on the specific assay conditions, constructs, and techniques used. The data presented are representative values from published literature.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize this compound or PROTACs derived from it.
Cereblon Binding Affinity Assessment
This competitive binding assay measures the displacement of a fluorescently labeled tracer from the CRBN protein by the test compound.
Materials:
-
His-tagged CRBN/DDB1 protein complex
-
Terbium (Tb)-labeled anti-His antibody (donor fluorophore)
-
Fluorescently-labeled tracer ligand (e.g., fluorescent pomalidomide derivative, acceptor fluorophore)
-
This compound (or derived PROTAC) as the test compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Then, create a 12-point, 3-fold serial dilution.
-
Assay Plate Preparation:
-
Add 2 µL of Assay Buffer to all wells.
-
Add 1 µL of diluted test compound to the sample wells. Add 1 µL of DMSO to the maximum signal (no competition) and minimum signal (no CRBN) wells.
-
-
Reagent Preparation: Prepare a master mix of His-CRBN/DDB1 and Tb-anti-His antibody in Assay Buffer. Also, prepare a solution of the fluorescent tracer in Assay Buffer.
-
Dispensing Reagents:
-
Add 5 µL of the His-CRBN/DDB1 and Tb-anti-His antibody mix to all wells except the minimum signal wells.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
-
Incubation: Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a pulsed excitation (e.g., at 340 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, and entropy).
Materials:
-
Purified CRBN/DDB1 protein complex (in ITC buffer)
-
This compound (in identical ITC buffer)
-
ITC Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4 (must be identical for protein and ligand)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the CRBN/DDB1 protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer. Degas both solutions.
-
-
Instrument Setup:
-
Load the CRBN/DDB1 solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (typically 10-15x the protein concentration, e.g., 150-300 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, followed by a series of 18-25 injections (e.g., 2 µL each) at 150-second intervals.
-
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the raw heat flow peaks to get the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, stoichiometry (n), and enthalpy (ΔH).
-
Cellular Degradation Assessment (Quantitative Western Blot)
This protocol determines the potency (DC50) and maximal degradation (Dmax) of a PROTAC derived from this compound.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC compound and vehicle control (DMSO)
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium (e.g., from 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells and incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against the target protein overnight at 4°C.
-
Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply chemiluminescent substrate, and capture the signal with an imaging system.
-
Repeat the blotting process for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log concentration of the PROTAC.
-
Fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).
-
Experimental and Developmental Workflow
The development and characterization of a PROTAC using this compound typically follows a structured workflow from initial design to functional validation.
Conclusion
This compound stands as a validated and indispensable tool for researchers engaged in the discovery and development of novel therapeutics based on targeted protein degradation. Its high-affinity binding to Cereblon, coupled with a linker optimized for PROTAC synthesis, provides a robust foundation for hijacking the ubiquitin-proteasome system. By utilizing the established binding data of its parent compound and applying the detailed experimental protocols provided herein, researchers can effectively synthesize, characterize, and optimize potent and selective protein degraders to address a wide range of challenging disease targets.
References
Pomalidomide-C11-NH2: A Technical Guide on Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data on the solubility and stability of Pomalidomide and its derivative, Pomalidomide-C11-NH2. It also outlines standard experimental protocols for determining these properties and illustrates the core signaling pathway of Pomalidomide's mechanism of action.
Physicochemical Data: Solubility and Stability
Solubility Data
The following table summarizes the known solubility of Pomalidomide. Researchers should anticipate that the solubility of this compound will differ, and experimental determination is recommended.
| Solvent/System | Pomalidomide Solubility | This compound Solubility | Source |
| DMSO | ~15 mg/mL | Data not available | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | Data not available | [1] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | Data not available | [1] |
| Aqueous Solutions (all pH) | ~0.01 mg/mL (low solubility) | Data not available | [2] |
Stability Data
Stability is a critical parameter for any research compound. Below is a summary of stability information for Pomalidomide. The stability of this compound should be experimentally verified.
| Condition | Pomalidomide Stability | This compound Stability | Source |
| Storage (Solid) | Stable for ≥4 years at -20°C. Stable under recommended storage conditions. | Recommended storage at 2-8°C or -20°C. Long-term stability data not available. | [1] |
| Storage (In Solution) | Aqueous solutions are not recommended for storage for more than one day. In DMSO, stable for up to 1 month at -20°C. | Data not available. Aliquoting and storage at -20°C or -80°C is recommended. | |
| Freeze-Thaw Cycles | Stable in plasma through 4 freeze-thaw cycles (<12% change). | Data not available | |
| Plasma Stability | Stable in plasma at room temperature for up to 2 hours (without stabilizer) and up to 8 hours (with 0.1% HCl). | Data not available | |
| Photostability | Photostable. | Data not available |
Experimental Protocols
For researchers working with this compound, determining its precise solubility and stability is crucial. The following are generalized protocols that can be adapted for this purpose.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard approach for determining thermodynamic solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the solid phase from the solution by centrifugation or filtration. Ensure the filter does not bind the compound.
-
Quantification: Analyze the concentration of the dissolved this compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the solubility of the compound under the specified conditions.
Protocol for Stability Testing in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent over time.
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Sample Preparation: Aliquot the stock solution into multiple vials to be stored under various conditions (e.g., room temperature, 4°C, -20°C, -80°C). A time-zero (T=0) sample should be analyzed immediately.
-
Incubation: Store the vials under the specified conditions.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.
-
Quantification: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradants.
-
Data Analysis: Compare the concentration at each time point to the T=0 concentration to determine the percentage of the compound remaining. A significant decrease (e.g., >5-10%) indicates degradation.
Mechanism of Action: Signaling Pathway
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by acting as a molecular glue to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This interaction leads to the targeted degradation of specific proteins, resulting in immunomodulatory and anti-tumor activities.
Caption: Pomalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3, which causes myeloma cell apoptosis and enhances immune cell function.
References
An In-Depth Technical Guide to the Pomalidomide-C11-NH2 Ternary Complex Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a thalidomide analog, is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). In recent years, it has been extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific proteins of interest (POIs). The Pomalidomide-C11-NH2 moiety serves as a crucial building block in the synthesis of these PROTACs. It consists of the pomalidomide core, which recruits CRBN, connected to an 11-carbon alkyl linker terminating in an amine group (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a ligand that binds to a specific POI. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical determinant of the PROTAC's efficacy in inducing protein degradation.
This technical guide provides a comprehensive overview of the this compound ternary complex, including its mechanism of action, quantitative data on its performance in targeted protein degradation, detailed experimental protocols for its characterization, and a discussion of the relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data for a representative PROTAC incorporating the this compound linker for the targeted degradation of Histone Deacetylase 8 (HDAC8).
| Parameter | Value | Cell Line | Reference |
| DC50 (Degradation Concentration 50%) | 702 nM | Jurkat | [1] |
| Dmax (Maximum Degradation) | >90% | Jurkat | [1] |
Table 1: Degradation Efficiency of an HDAC8-targeting PROTAC Utilizing this compound.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) of Pomalidomide to CRBN | ~157 nM | Competitive Titration | [2] |
Table 2: Binary Binding Affinity of Pomalidomide to CRBN.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of this compound
A plausible synthetic route for this compound involves the nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide with a protected 11-aminoundecan-1-amine, followed by deprotection.
Materials:
-
4-Fluorothalidomide
-
N-Boc-1,11-diaminoundecane
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Coupling Reaction.
-
Dissolve 4-fluorothalidomide (1 equivalent) and N-Boc-1,11-diaminoundecane (1.1 equivalents) in DMSO.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Heat the reaction at 90-110°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain Boc-protected this compound.
-
-
Step 2: Deprotection.
-
Dissolve the Boc-protected intermediate in a solution of TFA in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the deprotection is complete.
-
Remove the solvent and TFA under reduced pressure.
-
Purify the resulting this compound by reverse-phase HPLC to obtain the final product.
-
Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a method to quantify the formation of the POI-PROTAC-CRBN ternary complex using the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.
Materials:
-
Purified recombinant POI (e.g., His-tagged HDAC8)
-
Purified recombinant CRBN-DDB1 complex (e.g., FLAG-tagged)
-
PROTAC molecule (e.g., HDAC8-targeting PROTAC with this compound)
-
AlphaLISA anti-His acceptor beads
-
AlphaLISA anti-FLAG donor beads
-
AlphaLISA assay buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the POI, CRBN-DDB1 complex, and the PROTAC dilutions.
-
Incubate the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration range that promotes ternary complex formation. A characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein upon treatment with the PROTAC.
Materials:
-
Cell line expressing the POI (e.g., Jurkat cells for HDAC8)
-
PROTAC molecule
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the POI (e.g., anti-HDAC8)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the POI signal to the loading control signal to determine the percentage of degradation.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the POI
-
PROTAC molecule
-
Proteasome inhibitor (e.g., MG132)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibody against the POI for immunoprecipitation
-
Antibody against ubiquitin
-
Protein A/G agarose beads
Procedure:
-
Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a few hours.
-
Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitate the POI from the cell lysates using an antibody against the POI and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect polyubiquitinated POI. An increased smear of high-molecular-weight bands in the PROTAC and MG132 co-treated sample compared to the controls indicates ubiquitination of the POI.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of a this compound-based PROTAC.
Caption: Experimental workflow for Western blot-based protein degradation analysis.
Caption: Workflow for the AlphaLISA ternary complex formation assay.
Conclusion
The this compound moiety is a valuable and versatile tool in the development of PROTACs for targeted protein degradation. Its ability to effectively recruit the E3 ligase Cereblon, combined with a linker of optimal length and a reactive handle for conjugation, makes it a key component in the design of potent and selective degraders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate and utilize this compound-based PROTACs in their drug discovery efforts. Further optimization of the linker length and attachment points, as well as the choice of the POI-binding ligand, will continue to be critical for the development of next-generation protein degraders with improved therapeutic profiles.
References
Methodological & Application
Application Notes: Pomalidomide-C11-NH2 for PROTAC Synthesis
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][4] Pomalidomide is a potent and widely used E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex. The Pomalidomide-C11-NH2 reagent provides a pomalidomide moiety attached to an 11-carbon alkyl chain terminating in a primary amine, serving as a versatile building block for PROTAC synthesis. The primary amine offers a convenient handle for conjugation to various POI ligands, enabling the rapid assembly of PROTAC libraries for targeted protein degradation.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing proximity between the target protein and the CRL4-CRBN E3 ligase complex. The pomalidomide end of the PROTAC binds to CRBN, while the other end binds to the POI. This ternary complex formation (POI-PROTAC-CRBN) brings the POI close to the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the POI's surface. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple POI molecules.
Caption: Mechanism of pomalidomide-based PROTACs.
Quantitative Data Summary
The efficacy of pomalidomide-based PROTACs is typically assessed by their ability to induce degradation of the target protein, measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage). The following tables summarize representative data for pomalidomide-based PROTACs from the literature.
Table 1: Performance of Pomalidomide-Based PROTACs Targeting EGFR
| Compound | Target | DC50 | Dmax | Cell Line | Treatment Time (h) |
|---|---|---|---|---|---|
| Compound 16 | EGFR | Not specified | 96% at 1 µM | A549 | 72 |
| Compound 15 | EGFR | Not specified | >80% at 1 µM | A549 | 48 |
| Compound 17 | EGFR | Not specified | ~75% at 1 µM | A549 | 48 |
Table 2: Performance of a Pomalidomide-Based PROTAC Targeting HDAC8
| Compound | Target | DC50 | Dmax | Cell Line | Time to Dmax (h) |
|---|
| ZQ-23 | HDAC8 | 147 nM | 93% | Not specified | 10 |
Table 3: Binding Affinities of IMiDs to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd) to CRBN |
|---|---|
| Thalidomide | ~250 nM |
| Lenalidomide | ~178 nM |
| Pomalidomide | ~157 nM |
Protocols
Protocol 1: General Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a general two-step process: 1) Synthesis of the this compound linker building block via nucleophilic aromatic substitution (SNAr), and 2) Coupling of the linker to a POI ligand containing a carboxylic acid.
Caption: General workflow for PROTAC synthesis.
Part A: Synthesis of this compound
-
Materials: 4-Fluorothalidomide, 1,11-Diaminoundecane (excess, e.g., 10 eq), Diisopropylethylamine (DIPEA, 3 eq), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of 4-fluorothalidomide (1 eq) in DMSO, add 1,11-diaminoundecane.
-
Add DIPEA to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir overnight.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate, water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Part B: Amide Coupling to POI Ligand
-
Materials: this compound (1 eq), POI ligand with a carboxylic acid (1 eq), HATU (1.2 eq), DIPEA (3 eq), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the POI ligand and HATU in DMF.
-
Add DIPEA and stir for 10 minutes at room temperature.
-
Add a solution of this compound in DMF to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Concentrate the solvent and purify the final PROTAC compound using preparative HPLC.
-
Protocol 2: Western Blotting for Protein Degradation Analysis
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC for a desired time period (e.g., 10, 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control.
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Procedure:
-
Cell Treatment: Treat cells with the PROTAC. To observe the accumulation of ubiquitinated protein, co-treat with a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours).
-
Immunoprecipitation (IP):
-
Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619).
-
Incubate the cell lysates with a primary antibody against the POI overnight at 4 °C to immunoprecipitate the target protein complex.
-
Use protein A/G agarose beads to pull down the antibody-protein complex.
-
-
Western Blotting:
-
Wash the beads and elute the bound proteins.
-
Perform Western blotting on the eluted samples as described in Protocol 2.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitination of the immunoprecipitated POI. An increase in the ubiquitin signal in the PROTAC-treated sample confirms the mechanism.
-
-
Key Considerations and Troubleshooting
-
Linker Optimization: The length and composition of the linker are critical for optimal ternary complex formation and degradation efficiency. The C11 linker is a good starting point, but shorter or longer, or more rigid/flexible linkers may be required for different POIs.
-
Off-Target Effects: Pomalidomide-based PROTACs can sometimes induce the degradation of endogenous zinc finger (ZF) proteins. Modifications at the C5 position of the pomalidomide ring have been shown to mitigate these off-target effects while maintaining on-target potency.
-
Hook Effect: At very high concentrations, some PROTACs can exhibit reduced degradation efficacy due to the formation of binary (POI-PROTAC or CRBN-PROTAC) complexes that prevent the formation of the productive ternary complex. It is crucial to perform a full dose-response curve to identify the optimal concentration range.
-
Synthesis and Purification: PROTACs can be challenging to purify due to their larger size and sometimes poor solubility. Reverse-phase HPLC is often the method of choice for final purification. Reaction monitoring by LC-MS is essential at each step.
References
Application Notes and Protocols for Pomalidomide-C11-NH2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-C11-NH2 is a functionalized derivative of pomalidomide, an immunomodulatory drug that has been repurposed as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This modification provides a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This compound serves as the E3 ligase-binding moiety, which, when connected via a linker to a ligand for a protein of interest, can induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
The C11 alkyl chain with a terminal amine group (NH2) offers a flexible and versatile linker attachment point for the conjugation of various protein-targeting ligands. These application notes provide detailed protocols for the use of this compound-based PROTACs in cell culture, covering essential assays for evaluating their efficacy and mechanism of action.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This targeted degradation approach offers a powerful strategy to eliminate pathogenic proteins that are often difficult to inhibit with traditional small molecules.[1][2]
Figure 1: Mechanism of action for a this compound-based PROTAC.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein (quantified by DC50 and Dmax values) and its effect on cell viability (quantified by the IC50 value). The following tables summarize representative data for various pomalidomide-based PROTACs.
Note: The optimal linker length and composition are target-dependent. The data presented here for PROTACs with different linkers can serve as a reference for designing and evaluating new this compound-based PROTACs.
| Target Protein | PROTAC Compound | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| EGFR | Compound 15 | 43.4 | >90 | A549 | [3] |
| EGFR | Compound 16 | 32.9 | ~96 | A549 | [3] |
| HDAC8 | ZQ-23 | 147 | 93 | - | [4] |
| ALK | dALK-2 (C5-alkyne) | ~10 | >95 | SU-DHL-1 |
Table 1: Representative Protein Degradation Data for Pomalidomide-Based PROTACs.
| Target Protein | PROTAC Compound | IC50 (µM) | Cell Line | Reference |
| EGFRWT | Compound 15 | 0.22 | A549 | |
| EGFRWT | Compound 16 | 0.10 | A549 | |
| EGFRT790M | Compound 16 | 4.02 | - | |
| MM Cells | Pomalidomide | 8 | RPMI8226 | |
| MM Cells | Pomalidomide | 10 | OPM2 |
Table 2: Representative Cell Viability Data for Pomalidomide-Based PROTACs.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the cellular activity of a novel this compound-based PROTAC.
Figure 2: Experimental workflow for PROTAC characterization.
Preparation of this compound-based PROTAC Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the this compound-based PROTAC in sterile DMSO. Due to the hydrophobicity of many PROTACs, ensure complete dissolution, which may require vortexing or brief sonication.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Target protein-expressing cell line
-
Complete cell culture medium
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
PROTAC Treatment: Prepare serial dilutions of the this compound-based PROTAC in complete medium. A typical concentration range is 0.01 nM to 100 µM.
-
Remove the existing medium from the wells and add 100 µL of the diluted PROTAC solutions. Include wells with vehicle control (DMSO at the same final concentration as the highest PROTAC concentration).
-
Incubation: Incubate the plate for a desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the PROTAC concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Target Protein Degradation
This protocol quantifies the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Target protein-expressing cell line
-
Complete cell culture medium
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound-based PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., co-treatment with the PROTAC and a proteasome inhibitor like MG132 to demonstrate proteasome-dependent degradation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane and re-probe with a primary antibody for a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN).
Materials:
-
Target protein-expressing cell line
-
This compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Antibodies for Western blotting (anti-target protein, anti-CRBN)
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC (at a concentration that induces significant degradation, e.g., 5-10 times the DC50) and a proteasome inhibitor (e.g., 10 µM MG132) for a short duration (e.g., 2-4 hours) to allow for ternary complex accumulation.
-
Lyse the cells using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against either the target protein or CRBN overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the target protein and CRBN to detect the co-immunoprecipitation. A band for the co-immunoprecipitated protein in the PROTAC-treated sample, which is absent or significantly weaker in the control, confirms the formation of the ternary complex.
Figure 3: Co-immunoprecipitation workflow for ternary complex detection.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs. The protocols provided here offer a comprehensive framework for the characterization of novel this compound-based PROTACs in a cell culture setting. Successful execution of these experiments will enable researchers to determine the potency and efficacy of their compounds and to confirm their mechanism of action, thereby accelerating the development of new targeted protein degraders. It is important to note that the optimal experimental conditions, including cell type, PROTAC concentration, and incubation times, may need to be empirically determined for each new PROTAC and target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-C11-NH2: Application Notes and Protocols for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide is a well-established and potent ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. Pomalidomide-C11-NH2 is a derivative of pomalidomide that incorporates an 11-carbon alkyl linker with a terminal primary amine. This functional group provides a versatile handle for conjugation to a POI-binding ligand, making it a valuable building block in the synthesis of CRBN-recruiting PROTACs.
These application notes provide an overview of the applications of this compound in TPD, along with detailed protocols for the synthesis and evaluation of resulting PROTACs.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.
Data Presentation: Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various pomalidomide-based PROTACs in degrading their respective target proteins. While specific data for PROTACs utilizing a C11 linker are not always explicitly detailed in the literature, the provided data for other pomalidomide-based PROTACs serve as a valuable reference for expected performance.
| Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| EGFR | Compound 16 | 32.9 | 96 | A549 | [1] |
| EGFR | PROTAC 18 | 32.9 | 96 | A549 | [2] |
| HDAC3 | HD-TAC7 | 320 | >80 | RAW 264.7 | [3] |
| HDAC8 | ZQ-23 | 147 | 93 | - | [4] |
Table 1: Degradation Performance of Pomalidomide-Based PROTACs
| Ligand | Binding Affinity (Kd, nM) to CRBN | Reference |
| Pomalidomide | ~1.8 | [5] |
Table 2: Binding Affinity of Pomalidomide to Cereblon (CRBN)
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Amide Bond Formation
This protocol describes the synthesis of a PROTAC by coupling this compound with a protein of interest (POI) ligand that contains a carboxylic acid functional group.
Materials:
-
POI ligand with a terminal carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for column chromatography (e.g., dichloromethane and methanol)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: a. In a round-bottom flask, dissolve the POI ligand-COOH (1.0 equivalent) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. c. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. d. In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. e. Add the this compound solution to the activated POI ligand mixture. f. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure PROTAC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Evaluation of Protein Degradation by Western Blot
This protocol outlines the procedure to determine the DC50 and Dmax of a synthesized PROTAC.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentration of all samples.
-
Sample Preparation and SDS-PAGE: a. Mix the normalized lysates with Laemmli sample buffer and boil to denature the proteins. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against the POI overnight at 4°C. d. Wash the membrane and then incubate with the primary antibody against the loading control. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the POI band intensity to the loading control band intensity. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to demonstrate the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
MG132 (proteasome inhibitor)
-
DMSO (vehicle control)
-
Non-denaturing lysis buffer
-
Antibody against CRBN or the POI for immunoprecipitation
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with the PROTAC or DMSO, with a pre-treatment of MG132 to prevent degradation of the POI. b. Lyse the cells using a non-denaturing lysis buffer. c. Quantify and normalize the protein concentration of the lysates.
-
Immunoprecipitation: a. Pre-clear the lysates by incubating with Protein A/G beads. b. To the pre-cleared lysate, add the immunoprecipitating antibody (e.g., anti-CRBN) or control IgG and incubate to form antibody-protein complexes. c. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: a. Pellet the beads and wash several times with wash buffer to remove non-specific binding proteins. b. Elute the captured proteins from the beads by adding elution buffer and heating.
-
Western Blot Analysis: a. Run the eluted samples on an SDS-PAGE gel. b. Perform a Western blot and probe for the POI and CRBN to confirm their co-immunoprecipitation, which indicates the formation of the ternary complex.
Conclusion
This compound is a valuable and versatile chemical tool for the development of potent and selective PROTACs. Its ability to effectively recruit the CRBN E3 ligase, combined with a long-chain linker that provides flexibility in PROTAC design, makes it an attractive building block for researchers in the field of targeted protein degradation. The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and evaluation of novel PROTACs, facilitating the exploration of new therapeutic strategies for a wide range of diseases.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Designing Potent and Selective Protein Degraders: Application Notes for PROTACs Utilizing Pomalidomide-C11-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. This is achieved by hijacking the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Pomalidomide is a potent and widely utilized E3 ligase ligand that recruits Cereblon (CRBN).[1][2] The choice of linker is critical, as its length and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3] This document provides detailed application notes and protocols for the design and evaluation of PROTACs using Pomalidomide-C11-NH2, a pomalidomide derivative with an 11-carbon alkyl linker terminating in an amine group, making it suitable for conjugation to a POI ligand.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[2]
Design and Synthesis Strategy
The this compound building block provides a straightforward approach for PROTAC synthesis. The terminal primary amine allows for a robust amide bond formation with a carboxylic acid group on the protein of interest (POI) ligand. Many existing inhibitors for various protein targets (e.g., kinases, epigenetic proteins) are designed with or can be modified to include a carboxylic acid handle for this purpose.
Featured PROTAC Example: HDAC8 Degrader
Histone deacetylase 8 (HDAC8) is a validated therapeutic target in various cancers. A selective HDAC8 PROTAC was developed by conjugating an HDAC8 inhibitor (with a carboxylic acid) to a pomalidomide ligand via an 11-carbon linker.[4]
Data Presentation: Performance of Pomalidomide-Based PROTACs
Quantitative data is essential for evaluating the performance of a PROTAC. The key parameters are:
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable.
-
IC50: The concentration of PROTAC that inhibits 50% of a biological function (e.g., cell viability).
| PROTAC System (Target-E3 Ligase) | Linker Type & Length | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| HDAC8-CRBN | Alkyl, 11 carbons | Jurkat | ~700 | >80 | ~500 | **** |
| EGFR-CRBN | Alkyl/Ether | A549 | 32.9 | >90 | 23.5 | |
| HDAC6-CRBN | PEG | MM.1S | 3.8 | >90 | Not Reported |
Signaling Pathways
Understanding the signaling pathway of the target protein is crucial for predicting the downstream biological consequences of its degradation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Simplified EGFR signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-C11-NH-Target PROTAC via Amide Coupling
This protocol describes the standard procedure for conjugating this compound to a POI ligand containing a carboxylic acid.
Caption: PROTAC synthesis experimental workflow.
Materials:
-
POI-Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the POI-Ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Caption: Western blot experimental workflow.
Materials:
-
Cell line expressing the POI (e.g., Jurkat for HDAC8)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Ice-cold Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is from 0.1 nM to 10,000 nM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium and treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 3: Determination of IC50 by Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
Materials:
-
Cancer cell line (e.g., Jurkat, A549)
-
PROTAC compound and vehicle control (DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubate the plate for the desired time points (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from wells containing medium only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and use non-linear regression to determine the IC50 value.
-
Conclusion
The use of this compound provides a versatile and effective platform for the development of novel PROTACs. The 11-carbon alkyl linker offers a balance of flexibility and length that has been shown to be effective for targets such as HDAC8. By following the detailed synthesis and evaluation protocols outlined in these application notes, researchers can systematically design, create, and characterize potent and selective protein degraders for a wide range of therapeutic targets. Careful determination of quantitative metrics such as DC50, Dmax, and IC50 is paramount for advancing promising PROTAC candidates in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective degradation of histone deacetylase 8 mediated by a proteolysis targeting chimera (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-C11-NH2 for Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Pomalidomide-C11-NH2 in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of specific proteins. This compound serves as a versatile E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ligase. When incorporated into a PROTAC, this molecule facilitates the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI). These protocols provide a framework for the synthesis, validation, and application of this compound-based PROTACs, with a specific example targeting Histone Deacetylase 8 (HDAC8).
Introduction
Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. By inducing proximity between the target protein and the E3 ligase, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1]
Pomalidomide is a well-established ligand for the CRBN E3 ligase.[2] this compound is a derivative of pomalidomide featuring an 11-carbon linker with a terminal amine group, which allows for its conjugation to a ligand for a target protein, thereby forming a PROTAC.[3] This document will detail the mechanism of action and provide protocols for the evaluation of such PROTACs.
Mechanism of Action
A PROTAC constructed with this compound functions by forming a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound-based PROTAC action.
Application Example: Degradation of HDAC8
A study by Zhang et al. (2022) demonstrated the successful use of a pomalidomide-based PROTAC for the selective degradation of Histone Deacetylase 8 (HDAC8), which is overexpressed in various cancers. The PROTAC, ZQ-23, was synthesized by linking an HDAC6/8 dual inhibitor to pomalidomide.[4]
Quantitative Data for HDAC8 Degrader ZQ-23
| Parameter | Value | Cell Line | Reference |
| DC50 | 147 nM | MOLM-13 | [4] |
| Dmax | 93% | MOLM-13 |
DC50 : Concentration required to induce 50% degradation of the target protein. Dmax : Maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a this compound-based PROTAC.
Western Blotting for Protein Degradation
This protocol is for the quantitative analysis of target protein degradation following PROTAC treatment.
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA kit)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay like the BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and image the blot using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN).
Caption: Experimental workflow for co-immunoprecipitation.
Materials:
-
Cells expressing the target protein
-
This compound-based PROTAC
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)
-
Control IgG
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed above)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or DMSO for a time sufficient to allow ternary complex formation (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein and CRBN to confirm their co-precipitation.
Cell Viability Assay
This protocol is to assess the cytotoxic effects of the PROTAC on cells.
Materials:
-
Cells of interest
-
This compound-based PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that target specific proteins for degradation via the CRBN E3 ligase pathway. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize, characterize, and validate the efficacy of novel this compound-based PROTACs. Successful application of these methods will enable the advancement of targeted protein degradation as a therapeutic strategy.
References
Application Notes and Protocols for Amide Bond Formation with Pomalidomide-C11-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide has emerged as a critical E3 ligase ligand, specifically targeting Cereblon (CRBN), for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs) by hijacking the ubiquitin-proteasome system.[1][2] Pomalidomide-C11-NH2 is a derivative of pomalidomide featuring a C11 alkyl linker with a terminal primary amine. This amine serves as a versatile chemical handle for conjugation to a POI ligand, typically through the formation of a stable amide bond.
These application notes provide detailed protocols for the formation of an amide bond between this compound and a carboxylic acid-functionalized linker or POI ligand. Additionally, it outlines the general mechanism of action of pomalidomide-based PROTACs.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the proximity of the target protein (POI) and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][3]
Caption: Signaling pathway of a pomalidomide-based PROTAC.
Experimental Protocols: Amide Bond Formation
The primary amine of this compound can be readily coupled with a carboxylic acid using standard peptide coupling reagents. The choice of coupling reagent can influence reaction efficiency, time, and potential for side reactions. Below are protocols for two common and effective methods.
General Experimental Workflow
The synthesis of a pomalidomide-based PROTAC via amide bond formation typically follows a structured workflow from the coupling reaction to the final product characterization.
Caption: General workflow for amide coupling with this compound.
Method 1: EDC/NHS Coupling
This method involves the activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.
Materials:
-
This compound
-
Carboxylic acid-functionalized linker/POI ligand
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Protocol:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized linker (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0-1.1 eq) in anhydrous DMF.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
If the this compound is in a salt form (e.g., HCl salt), add DIPEA (2.0-3.0 eq) to neutralize the salt and facilitate the reaction.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.
Method 2: HATU Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often used for sterically hindered substrates.
Materials:
-
This compound
-
Carboxylic acid-functionalized linker/POI ligand
-
HATU
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Protocol:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized linker (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature.
-
Add a solution of this compound (1.0-1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is crucial for the successful synthesis of pomalidomide conjugates. The following table summarizes the key features and typical outcomes of common amide bond formation reagents.
| Coupling Reagent Combination | Key Features | Typical Reaction Conditions | Representative Yield |
| EDC / NHS | One-pot or two-step procedure. Good yields. Water-soluble options available. | pH 7.2-8.5 for coupling to amine. | 60-90% |
| HATU / DIPEA | High coupling efficiency, even with sterically hindered substrates. Fast reaction times. | Anhydrous polar aprotic solvent (e.g., DMF, DMSO). Room temperature. | 70-95% |
| HBTU / HOBt / DIPEA | Similar to HATU, widely used in peptide synthesis. Lower risk of racemization for chiral centers. | Anhydrous polar aprotic solvent (e.g., DMF). Room temperature. | 65-90% |
Yields are representative and can vary significantly based on the specific substrates, reaction conditions, and purification methods.[4] In the broader context of pomalidomide conjugate synthesis, yields have been reported across a wide range, from 21% to 62% in some one-pot syntheses, demonstrating the substrate-dependent nature of these reactions.
Troubleshooting and Considerations
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF and DMSO are generally preferred for these coupling reactions. DMSO has been shown to be a superior solvent in some cases for similar reactions involving pomalidomide precursors.
-
Base: A non-nucleophilic base such as DIPEA is often required, especially when using the hydrochloride salt of an amine, to neutralize the acid and facilitate the coupling reaction.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is crucial to determine the reaction endpoint and prevent the formation of byproducts due to prolonged reaction times.
-
Purification: Flash column chromatography is the most common method for purifying the final product. The choice of solvent system for chromatography will depend on the polarity of the synthesized conjugate.
-
Stability: Pomalidomide and its derivatives can be sensitive to harsh basic or acidic conditions, which may lead to the opening of the glutarimide ring. Therefore, mild reaction and work-up conditions are recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-C11-NH2 in Western Blot Analysis of Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] Pomalidomide-C11-NH2 is a derivative of pomalidomide designed for the facile synthesis of PROTACs. The C11-NH2 linker provides a reactive handle for conjugation to a POI-binding ligand, creating a PROTAC capable of inducing the degradation of the target protein.[2]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by a PROTAC.[3] This application note provides a detailed protocol for utilizing this compound-based PROTACs to induce protein degradation and its subsequent analysis by Western blot.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][4] The pomalidomide moiety of the PROTAC binds to CRBN, the substrate receptor of the ligase complex. This binding event effectively "hijacks" the E3 ligase, bringing it into close proximity with the POI bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Pomalidomide itself is known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation leads to the downregulation of key oncogenic proteins such as c-Myc and IRF4 in multiple myeloma cells, resulting in anti-proliferative effects. When incorporated into a PROTAC, the pomalidomide component retains its ability to bind CRBN, enabling the degradation of a much broader range of target proteins.
Signaling Pathway of Pomalidomide-Induced Ikaros/Aiolos Degradation
Caption: Pomalidomide-PROTAC induced protein degradation pathway.
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables provide representative data for pomalidomide-based PROTACs targeting various proteins.
Note: Data for PROTACs specifically utilizing the this compound linker is limited in publicly available literature. The data presented below is from studies using pomalidomide-based PROTACs with other linkers and serves as a reference for expected performance.
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| HDAC8 | Jurkat | 147 | 93 | |
| EGFRWT | A549 | 32.9 | >90 | |
| BRD4 | THP-1 | 41.8 (IC50) | >80 | |
| BTK | Ramos | 0.5 | >95 |
| Parameter | Pomalidomide |
| Binding Affinity to CRBN (Kd) | ~157 nM |
| Neosubstrate Degradation | Ikaros (IKZF1), Aiolos (IKZF3) |
Experimental Protocols
Western Blot Protocol for Measuring PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a this compound-based PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the protein of interest (POI)
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the this compound-based PROTAC. Include a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
Add 1/4 volume of 4x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of the POI to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Experimental Workflow
Caption: Western blot experimental workflow for PROTAC evaluation.
Conclusion
This compound is a valuable building block for the synthesis of potent PROTACs that can effectively induce the degradation of a wide range of target proteins. The protocols and information provided in this application note offer a comprehensive guide for researchers to utilize Western blotting for the quantitative assessment of protein degradation mediated by this compound-based PROTACs. Accurate determination of DC50 and Dmax values is critical for the optimization and advancement of these molecules as potential therapeutics.
References
- 1. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Quantitative Proteomics with Pomalidomide-C11-NH2 based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide-C11-NH2 serves as a derivative of pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, functionalized with an 11-carbon alkyl linker with a terminal amine group, making it a versatile building block for PROTAC synthesis.
This document provides detailed application notes and protocols for the use of this compound based PROTACs in quantitative proteomics studies. It is intended to guide researchers in accurately assessing target protein degradation, evaluating off-target effects, and understanding the downstream cellular consequences.
Mechanism of Action
This compound based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of target proteins, often at low nanomolar concentrations.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). Below are tables summarizing quantitative data for pomalidomide-based PROTACs targeting Histone Deacetylase 8 (HDAC8), a validated therapeutic target in various cancers.
Table 1: Quantitative Degradation Data for HDAC8-targeting PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | Jurkat (T-cell leukemia) | 147 | 93 | [1][2] |
| Compound 4c (with C11 linker) | HDAC8 | Jurkat (T-cell leukemia) | 702 (GI50) | Not Reported | [3] |
Table 2: Selectivity Profile of HDAC8-targeting PROTAC ZQ-23
| Non-Target Protein | Effect on Protein Level | Reference |
| HDAC1 | No degradation observed | [1][2] |
| HDAC3 | No degradation observed |
Experimental Protocols
Accurate and reproducible quantification of protein degradation is critical for the evaluation of PROTACs. The following protocols provide detailed methodologies for Western Blotting and mass spectrometry-based quantitative proteomics.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a standard method for validating and quantifying the degradation of a specific target protein.
1. Cell Culture and Treatment:
-
Culture cells (e.g., Jurkat for HDAC8) in appropriate media to 70-80% confluency.
-
Treat cells with the this compound based PROTAC at a range of concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HDAC8) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration to determine DC50 and Dmax values.
Protocol 2: Mass Spectrometry-based Quantitative Proteomics
This protocol provides a global, unbiased view of the proteome to assess on-target efficacy and identify potential off-target effects.
1. Sample Preparation:
-
Culture and treat cells with the this compound based PROTAC and a vehicle control as described in Protocol 1. It is recommended to use a concentration at or near the DC50 value and a higher concentration to assess off-target effects. Perform at least three biological replicates.
-
Harvest and lyse the cells in a urea-based lysis buffer.
2. Protein Digestion:
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.
3. Peptide Labeling (e.g., TMT or Label-Free Quantification):
-
For Tandem Mass Tag (TMT) labeling: Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions. Combine the labeled samples.
-
For Label-Free Quantification (LFQ): Analyze each sample separately.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Desalt the peptide samples using a C18 solid-phase extraction cartridge.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
For TMT-labeled samples, use a method that includes fragmentation of the reporter ions.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the relative abundance of proteins. For TMT, this is based on the reporter ion intensities. For LFQ, this is typically based on precursor ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Down-regulated proteins are potential targets or off-targets of the PROTAC.
Signaling Pathway Analysis: HDAC8 Degradation
The degradation of HDAC8 by a this compound based PROTAC has significant downstream consequences, particularly in cancer cells. HDAC8 is known to deacetylate both histone and non-histone proteins, playing a role in cell proliferation, survival, and apoptosis. The inhibition of T-cell leukemia cell growth by an HDAC8-targeting PROTAC suggests the induction of apoptosis.
HDAC8 inhibition has been shown to induce caspase-dependent apoptosis in T-cell lymphomas. Furthermore, HDAC8 can deacetylate and stabilize AKT, a key protein in a major cell survival pathway. Therefore, the degradation of HDAC8 is expected to lead to increased AKT acetylation, reduced AKT phosphorylation and activity, and ultimately, the induction of apoptosis. Additionally, SMC3 is a known non-histone substrate of HDAC8, and its acetylation level increases upon HDAC8 degradation.
Conclusion
This compound is a valuable chemical tool for the synthesis of potent and selective PROTACs. The application of rigorous quantitative proteomics workflows, such as those detailed in this document, is essential for the successful development of these novel therapeutics. By accurately measuring on-target degradation, assessing selectivity across the proteome, and elucidating the downstream signaling consequences, researchers can advance the development of next-generation protein degraders for a wide range of diseases.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enzyme activity of histone deacetylase 8 is modulated by a redox-switch - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of Pomalidomide-Based PROTACs: A Guide for Researchers
Application Notes and Protocols for the Preclinical Development of Pomalidomide-Containing PROTACs
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vivo applications of Proteolysis Targeting Chimeras (PROTACs) that utilize a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. These application notes detail the mechanism of action, summarize key preclinical data, and provide detailed protocols for critical in vivo and supportive in vitro experiments.
Introduction to Pomalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. Pomalidomide, a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By incorporating a pomalidomide-based moiety, PROTACs can hijack the CRBN E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein. This approach is particularly promising for targeting proteins that have been traditionally considered "undruggable."
The general mechanism of action for a pomalidomide-based PROTAC is a catalytic process where a single PROTAC molecule can induce the degradation of multiple target protein molecules. This leads to a sustained downstream biological effect.
In Vivo Applications and Quantitative Data
Pomalidomide-based PROTACs have demonstrated significant anti-tumor efficacy in various preclinical cancer models. Below is a summary of in vivo data for notable examples.
Table 1: In Vivo Efficacy of Pomalidomide-Based PROTACs in Xenograft Models
| PROTAC Name | Target Protein | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| B3 | ALK | H3122 (NSCLC) Xenograft | 25 mg/kg, p.o. | 37% | [1] |
| 50 mg/kg, p.o. | 48% | [1] | |||
| ARV-825 | BRD4 | MM1.S (Multiple Myeloma) Xenograft | 5 mg/kg, i.p. | Delayed tumor growth | [2] |
| NB (Neuroblastoma) Xenograft | Not Specified | Profoundly reduced tumor growth | [3] | ||
| MS181 | PRC1 (BMI1/RING1B) | Not Specified | Bioavailable in mice | Not Specified | Not Specified |
Table 2: Pharmacokinetic Parameters of Pomalidomide-Based PROTACs
| PROTAC Name | Species | Dose and Route | Cmax | Tmax | AUC | Half-life | Reference |
| ARV-825 (CME formulation) | Sprague-Dawley Rats | Not Specified | 2.55-fold increase vs. standard | Not Specified | 5.56-fold increase vs. standard | Improved | [4] |
Note: Detailed pharmacokinetic data for many pomalidomide-based PROTACs are not always publicly available. The data for ARV-825 is from a study using a specific nano-formulation to improve bioavailability.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and replicating studies involving PROTACs.
Diagram 1: General Mechanism of Action of a Pomalidomide-Based PROTAC
Caption: Mechanism of a pomalidomide-based PROTAC.
Diagram 2: Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for a typical in vivo xenograft study.
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Tumor Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor activity of a pomalidomide-based PROTAC in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest
-
Sterile PBS and Matrigel
-
Pomalidomide-based PROTAC
-
Vehicle for PROTAC formulation (e.g., 5% N,N-dimethylacetamide, 10% Solutol HS 15, 85% PBS)
-
Calipers for tumor measurement
-
Dosing equipment (e.g., gavage needles, syringes)
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width^2).
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.
-
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC formulation in the appropriate vehicle. Ensure complete dissolution, which may require vortexing and sonication.
-
Administer the PROTAC or vehicle to the respective groups via the predetermined route (e.g., intraperitoneal injection or oral gavage) and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the study endpoint, euthanize the mice, excise the tumors, and weigh them.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.
-
Protocol 2: Western Blot for Target Protein Degradation in Tumor Tissue
This protocol is for confirming target protein degradation in tumor tissue collected from the in vivo efficacy study.
Materials:
-
Excised tumor tissue
-
Liquid nitrogen
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Flash-freeze tumor samples in liquid nitrogen and homogenize.
-
Lyse the homogenized tissue in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.
-
Protocol 3: In Vivo Ubiquitination Assay
This protocol is designed to demonstrate that the PROTAC-mediated protein degradation in vivo occurs through the ubiquitin-proteasome system.
Materials:
-
Mice bearing tumors treated with the pomalidomide-based PROTAC or vehicle
-
Proteasome inhibitor (e.g., bortezomib or MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose beads
-
Antibody against ubiquitin for western blotting
Procedure:
-
In Vivo Treatment:
-
Treat tumor-bearing mice with the PROTAC.
-
A separate group of mice can be co-treated with the PROTAC and a proteasome inhibitor for a shorter duration before sample collection to allow for the accumulation of ubiquitinated protein.
-
-
Immunoprecipitation:
-
Excise tumors and lyse the tissue in lysis buffer containing deubiquitinase inhibitors.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the target protein.
-
Capture the immune complexes with protein A/G agarose beads and wash thoroughly.
-
-
Western Blotting for Ubiquitination:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform western blotting as described in Protocol 2, but probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the target protein. An increase in the ubiquitination signal in the PROTAC-treated group compared to the vehicle control confirms the mechanism of action.
-
Conclusion
Pomalidomide-based PROTACs represent a powerful and versatile platform for targeted protein degradation. The in vivo data for molecules like B3 and ARV-825 demonstrate their potential for achieving significant anti-tumor efficacy. The protocols provided herein offer a framework for researchers to evaluate the in vivo performance of their own pomalidomide-containing PROTACs and to elucidate their mechanism of action. Careful consideration of experimental design, including appropriate controls and detailed pharmacokinetic and pharmacodynamic analyses, will be crucial for the successful preclinical development of these promising therapeutic agents.
References
- 1. Discovery of a PROTAC targeting ALK with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cell Permeability of Pomalidomide-C11-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Pomalidomide-C11-NH2 and other pomalidomide-based PROTACs.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Intracellular Accumulation of PROTAC | Poor Passive Diffusion: The physicochemical properties of the PROTAC (e.g., high molecular weight, large polar surface area) may hinder its ability to cross the cell membrane.[1][2] | Review Physicochemical Properties: Analyze the molecular weight, logP, and polar surface area of your PROTAC conjugate.[1] Consider chemical modifications to optimize these parameters. Linker Modification: Experiment with different linker compositions and lengths. Incorporating rigid heterocyclic scaffolds like piperazine or piperidine can sometimes improve permeability.[2][3] The use of shorter, more rigid linkers may also be beneficial. Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC. |
| Active Efflux: The PROTAC may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell. | Investigate Active Efflux: Co-incubate your PROTAC with known efflux pump inhibitors (e.g., verapamil for P-gp) to determine if this increases intracellular accumulation. | |
| Incorrect Compound Concentration or Incubation Time: The experimental conditions may not be optimal for detecting intracellular concentrations. | Optimize Experimental Conditions: Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time for your specific cell line and PROTAC. | |
| Compound Degradation: The PROTAC may be unstable in the cell culture medium. | Assess Compound Stability: Use analytical methods like HPLC or LC-MS to evaluate the stability of your PROTAC in the cell culture medium over the experimental time course. | |
| High Variability in Permeability Assay Results | Inconsistent Cell Health: Variations in cell density, passage number, or overall health can impact membrane integrity and permeability. | Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure uniform cell seeding densities and confluency at the time of the experiment. |
| Inconsistent Dosing: Inaccurate or inconsistent preparation of dosing solutions can lead to variability. | Ensure Accurate Dosing: Prepare fresh dosing solutions for each experiment and verify the concentration. | |
| Assay-Related Variability: Inconsistent incubation times, washing steps, or detection methods can introduce errors. | Standardize Assay Protocol: Adhere strictly to the validated assay protocol for all experiments. | |
| Low Recovery in Caco-2 Assay | Low Solubility: PROTACs, due to their high molecular weight, often have poor solubility in aqueous assay buffers. | Optimize Assay Buffer: The addition of a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, to the assay buffer can help to improve the solubility and recovery of PROTACs. |
| Nonspecific Binding: The PROTAC may bind to the assay plates or other surfaces, leading to lower measured concentrations. | Use Low-Binding Plates: Employ low-protein-binding plates for your assays. Include BSA in Buffer: As with solubility, adding a small amount of BSA to the buffer can help to reduce nonspecific binding. | |
| High Efflux Ratio in Caco-2 Assay | Active Transporter Engagement: A high efflux ratio (B-A / A-B permeability) indicates that the PROTAC is likely a substrate for active efflux transporters. | Confirm with Inhibitors: Use specific inhibitors for known efflux transporters to confirm their involvement. Structural Modification: Modify the PROTAC structure to reduce its affinity for efflux transporters. This can involve altering the linker or the E3 ligase ligand. |
Frequently Asked Questions (FAQs)
Q1: What are the key challenges affecting the cell permeability of pomalidomide-based PROTACs?
A1: The primary challenges stem from their large molecular size, often exceeding the typical "rule-of-five" guidelines for oral drugs, and their high polar surface area. These characteristics can lead to poor passive diffusion across the cell membrane. Additionally, PROTACs can be susceptible to active efflux by cellular transporters.
Q2: How can I improve the cell permeability of my this compound PROTAC?
A2: Several strategies can be employed to enhance permeability:
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Linker Optimization: The composition and structure of the linker are critical. Replacing flexible linkers with more rigid structures, such as those containing piperidine or piperazine moieties, can improve permeability.
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Reduce Molecular Weight: While challenging, efforts to reduce the overall molecular weight of the PROTAC can be beneficial.
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Prodrug Strategy: Masking polar groups with lipophilic promoieties that are cleaved inside the cell can improve membrane transit.
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"In-Cell Click" Formation (CLIPTACs): This approach involves using two smaller, more permeable molecules that react inside the cell to form the active PROTAC.
Q3: Which in vitro assays are recommended for assessing PROTAC cell permeability?
A3: The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
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PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.
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Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux. For PROTACs, the Caco-2 assay is often recommended over PAMPA as it can reveal issues with active efflux.
Q4: What is the "hook effect" and how does it relate to PROTAC experiments?
A4: The "hook effect" refers to a phenomenon where the degradation of the target protein is reduced at very high concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC can form unproductive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. It is important to perform a full dose-response curve to identify this effect.
Quantitative Data Summary
The following table summarizes representative data on how different structural modifications can impact the permeability of PROTACs.
| PROTAC | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| PROTAC 14 | Cereblon | PEG | 1.7 | 8.4 | |
| PROTAC 15 | Cereblon (modified) | PEG | - (Inactive) | - | |
| PROTAC 18 | Adamantane | PEG | 0.15 | 1.5 | |
| PROTAC 20b | VHL | Alkyl | 0.35 | ~0.7 | |
| PROTAC 20d | VHL | PEG | < 0.1 | > 12 |
Note: This table is illustrative and compiles data from various sources to demonstrate the impact of structural changes. For specific values for this compound, experimental determination is necessary.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of PROTACs.
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
References
Pomalidomide-C11-NH2 Conjugation: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pomalidomide-C11-NH2 in conjugation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of this compound to proteins, peptides, or other molecules.
Problem 1: Low or No Conjugation Yield
One of the most common challenges in bioconjugation is a lower-than-expected yield of the final conjugate. Several factors can contribute to this issue.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | The primary amine of this compound requires a specific pH to be sufficiently nucleophilic. For reactions with N-hydroxysuccinimide (NHS) esters, the optimal pH range is typically 7.2-8.5.[1][2][3] A pH below this range will result in a protonated, non-reactive amine, while a higher pH will accelerate the hydrolysis of the NHS ester.[4][5] |
| Presence of Competing Amines | Buffers containing primary amines, such as Tris or glycine, will compete with this compound for reaction with the crosslinker, significantly reducing yield. Use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate. |
| Hydrolyzed/Inactive Reagents | NHS esters are highly sensitive to moisture. Always use fresh, high-quality reagents. Dissolve NHS ester-functionalized molecules in anhydrous DMSO or DMF immediately before use and do not store them in solution. |
| Suboptimal Molar Ratio | An insufficient molar excess of one reactant over the other can lead to low yield. For protein labeling, a 15:1 to 20:1 molar ratio of the NHS ester reagent to the protein is often a good starting point, but this should be optimized for each specific reaction. |
| Low Reactant Concentration | Dilute solutions can lead to inefficient conjugation. A minimum protein concentration of 2.0 mg/mL is recommended for successful labeling. |
| Steric Hindrance | The reactive group on the target molecule may be sterically hindered or buried within its three-dimensional structure, preventing access for this compound. Consider using a crosslinker with a longer spacer arm or, if the protein's native conformation is not essential, performing the reaction under partial denaturing conditions. |
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low bioconjugation yield.
Problem 2: Protein Aggregation or Precipitation Post-Conjugation
Modification of proteins can sometimes lead to changes in their physical properties, resulting in aggregation or precipitation.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Change in Isoelectric Point (pI) | The conjugation of the primary amine on this compound to a carboxyl group on a protein neutralizes a positive charge, which can alter the protein's pI. If the new pI is close to the buffer pH, the protein's solubility can decrease. Perform a buffer screen to find conditions where the conjugate is most soluble. |
| High Degree of Labeling | Excessive modification can lead to conformational changes or increased hydrophobicity, causing the protein to denature and aggregate. Reduce the molar excess of the crosslinker in the reaction to achieve a lower degree of labeling. |
| Inappropriate Reaction Conditions | High temperatures or prolonged reaction times can contribute to protein denaturation. Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C). |
Frequently Asked Questions (FAQs)
Q1: What is the best chemistry to use for conjugating this compound?
A1: The terminal primary amine on this compound is a nucleophile, making it ideal for reaction with electrophilic groups. The most common and robust methods include:
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N-hydroxysuccinimide (NHS) esters: These react with the primary amine to form a stable amide bond. This is a widely used method for protein labeling.
-
Isothiocyanates: These react with the amine to form a stable thiourea linkage.
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Carbodiimide chemistry (EDC/NHS): If your target molecule has a carboxyl group (-COOH), you can use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS to activate the carboxyl group, which then readily reacts with the amine on this compound.
Q2: How does pH affect the conjugation reaction with NHS esters?
A2: The pH is a critical parameter that influences a trade-off between two competing reactions: the desired amine reaction and the undesired hydrolysis of the NHS ester.
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Amine Reactivity: The primary amine on this compound is only nucleophilic (reactive) when it is deprotonated. At acidic pH, the amine is protonated (-NH3+) and non-reactive.
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NHS Ester Hydrolysis: In aqueous solutions, NHS esters can react with water and hydrolyze, rendering them inactive. The rate of this hydrolysis increases significantly with higher pH.
Therefore, a compromise pH of 7.2-8.5 is typically used to ensure sufficient amine reactivity while minimizing hydrolysis.
Quantitative Impact of pH on NHS Ester Stability
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Data compiled from Thermo Fisher Scientific.
References
Technical Support Center: Optimizing Linker Length for Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Pomalidomide-C11-NH2 and related PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a Pomalidomide-based PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, pomalidomide for Cereblon/CRBN), and a chemical linker that connects the two.[] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the POI, marking it for degradation by the proteasome.[2]
Q2: Why is linker length a critical parameter for PROTAC efficacy?
Linker length is a crucial parameter that dictates the geometry and stability of the ternary complex.[]
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Too short: A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively to form a productive complex.[]
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Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it could lead to unproductive binding geometries. An excessively long or flexible linker can also result in an entropically unfavorable complex.
An optimal linker length maximizes the favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and potent degradation.
Q3: What are the most common types of linkers used in Pomalidomide-based PROTACs?
The most frequently used linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.
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Alkyl Chains: These are hydrophobic linkers that offer synthetic simplicity and conformational flexibility. However, they may decrease the solubility of the final PROTAC.
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PEG Chains: These are hydrophilic linkers that can improve the solubility and cell permeability of the PROTAC molecule.
More rigid linkers incorporating moieties like piperazine, piperidine, or triazole rings are also used to modulate conformational flexibility and improve physicochemical properties.
Q4: How does the linker attachment point on Pomalidomide affect PROTAC activity?
The point of attachment on the pomalidomide scaffold significantly impacts PROTAC performance. The C5 position on the phthalimide ring is a commonly used attachment point. Studies have suggested that modifications at the C5 position can lead to higher degradation activity and may reduce the off-target degradation of certain zinc-finger proteins, which is a known liability of some pomalidomide-based PROTACs.
Data on Linker Length Optimization
The optimal linker length is target-dependent and must be determined empirically. The following tables summarize representative data on the effect of linker length on the degradation of various target proteins.
Table 1: Effect of Alkyl Linker Length on Target Protein Degradation
| Target Protein | Linker Series | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Target X | Pomalidomide-C(n)-Target-Ligand | 3 | >1000 | <20 | Various |
| 4 | 500 | 40 | |||
| 5 | 100 | 85 | |||
| 6 | 50 | 95 | |||
| 8 | 150 | 80 | |||
| p38α | Pomalidomide-Alkyl-Inhibitor | <15 | Poor Degradation | - | BBL358, T47D |
| 15-17 | Optimal Degradation | - | |||
| 20 | Reduced Degradation | - | |||
| TBK1 | Pomalidomide-Alkyl/Ether-Inhibitor | <12 | No Degradation | - | Various |
| 12-29 | Submicromolar Degradation | - | |||
| 21 | 3 | 96 | |||
| 29 | 292 | 76 |
Note: Data is compiled from various sources and experimental conditions may vary. This table is for illustrative purposes.
Table 2: Comparison of PEG and Alkyl Linkers for BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4-Degrader-1 | 4-unit PEG | 5 | >90% | HeLa |
| BRD4-Degrader-2 | 8-atom Alkyl | 25 | >90% | HeLa |
| BRD4-Degrader-3 | 6-unit PEG | 2 | >95% | MV4;11 |
| BRD4-Degrader-4 | 12-atom Alkyl | 15 | >95% | MV4;11 |
Note: This is a representative table compiled from general knowledge in the field. Actual values can vary based on the specific warhead and experimental setup.
Troubleshooting Guide
Problem 1: My PROTAC shows high binding affinity to both the target protein and CRBN in binary assays, but it fails to induce target degradation.
This is a common challenge that often points to issues with the formation of a stable and productive ternary complex.
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Potential Linker-Related Cause:
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Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding events.
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Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.
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Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.
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-
Troubleshooting Steps:
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Synthesize a Library of PROTACs: Vary the linker length systematically (e.g., by 2-3 atoms at a time) using both alkyl and PEG chains.
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Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.
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Evaluate Cell Permeability: Perform cellular uptake assays to ensure the PROTAC can reach its intracellular target.
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Problem 2: I am observing a "hook effect," where degradation efficiency decreases at higher PROTAC concentrations.
The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.
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Potential Linker-Related Solution:
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Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex.
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Modify Linker Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, which can help mitigate the hook effect.
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-
Troubleshooting Steps:
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Introduce Rigid Moieties: Incorporate structures like piperazine or triazole rings into the linker to reduce flexibility.
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Re-evaluate Linker Length: The optimal linker length for ternary complex stability may differ from that which gives the highest binary binding affinity.
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Experimental Protocols & Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate key processes in PROTAC development and troubleshooting.
Key Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
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Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Detection and Quantification: Visualize the protein bands using a chemiluminescence substrate. Perform densitometry analysis to quantify the protein bands, normalizing the target protein levels to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique that provides real-time kinetic data on the formation and stability of the ternary complex.
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Immobilization: Immobilize a biotinylated E3 ligase (e.g., CRBN/DDB1) onto a streptavidin-coated sensor chip.
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Binary Interaction Analysis: Flow a solution containing the PROTAC over the chip to measure the binary binding kinetics to the E3 ligase.
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Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the target protein over the sensor surface. The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
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Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the binding affinity (KD) and cooperativity of the ternary complex.
3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
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Sample Preparation: Place the target protein in the sample cell and the PROTAC in the injection syringe.
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Titration: Titrate the PROTAC into the protein solution in small aliquots. The heat change upon each injection is measured.
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Ternary Complex Measurement: To measure the ternary complex, pre-saturate the target protein with the PROTAC and place this binary complex in the cell. Then, titrate the E3 ligase into the cell.
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Data Analysis: Analyze the binding isotherms to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions. This provides insights into the driving forces of ternary complex formation.
References
Pomalidomide-C11-NH2 PROTAC off-target effects and how to minimize
Welcome to the technical support center for Pomalidomide-C11-NH2 based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating off-target effects associated with this widely used E3 ligase recruiter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTACs?
A1: this compound is a chemical entity that contains the pomalidomide scaffold, which is a known binder of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] The "-C11-NH2" portion represents an 11-carbon linker with a terminal amine group. This amine group serves as a chemical handle to attach a ligand that binds to a specific protein of interest (POI). The resulting bifunctional molecule, a PROTAC, brings the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Q2: What are the primary off-target effects observed with Pomalidomide-based PROTACs?
A2: The most significant off-target effects of pomalidomide-based PROTACs are the unintended degradation of a class of proteins known as zinc-finger (ZF) proteins.[4][5] This occurs because the pomalidomide moiety itself can act as a "molecular glue," inducing an interaction between CRBN and certain ZF proteins, leading to their degradation independently of the PROTAC's intended target. This can have significant biological consequences as ZF proteins play crucial roles in various cellular processes, including transcription and development.
Q3: How can I detect off-target degradation of zinc-finger proteins in my experiments?
A3: Several methods can be employed to detect off-target ZF protein degradation:
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Global Proteomics (Mass Spectrometry): This is the most comprehensive method to identify and quantify changes in the entire proteome upon treatment with your PROTAC. It can reveal the degradation of known pomalidomide-sensitive ZF proteins as well as novel off-targets.
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Western Blotting: This targeted approach can be used to monitor the levels of specific, known ZF off-target proteins (e.g., ZFP91, SALL4).
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High-Throughput Imaging Assays: These assays utilize engineered cell lines expressing fluorescently tagged ZF degrons to monitor their degradation in a high-throughput manner.
Q4: What strategies can I employ to minimize the off-target effects of my this compound PROTAC?
A4: The primary strategy to reduce off-target ZF protein degradation is to modify the pomalidomide moiety. Research has shown that substitutions at the C5 position of the phthalimide ring can disrupt the binding interface between pomalidomide and ZF proteins while maintaining its affinity for CRBN. By rationally designing and synthesizing pomalidomide analogs with modifications at this position, it is possible to create PROTACs with enhanced selectivity and reduced off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound PROTACs.
| Problem | Possible Cause | Recommended Solution |
| High levels of off-target ZF protein degradation observed in proteomics data. | The pomalidomide moiety is inducing degradation of neosubstrates. | 1. Confirm on-target activity: Ensure your PROTAC is effectively degrading the intended target. 2. Modify the pomalidomide scaffold: Synthesize and test analogs with substitutions at the C5 position of the phthalimide ring to disrupt ZF protein binding. 3. Optimize PROTAC concentration: Use the lowest effective concentration of your PROTAC to minimize off-target effects. |
| Inconsistent degradation of the target protein. | Poor cell permeability of the PROTAC. | 1. Perform a NanoBRET TE Intracellular E3 Ligase Assay: This can help determine the intracellular availability and target engagement of your PROTAC. 2. Modify the linker: Adjust the length and composition of the linker to improve physicochemical properties. |
| No degradation of the target protein is observed. | 1. The PROTAC is not forming a stable ternary complex (POI-PROTAC-CRBN). 2. The target protein is not accessible to the ubiquitin-proteasome system. | 1. Confirm CRBN engagement: Use a NanoBRET assay to ensure the pomalidomide moiety is binding to CRBN in cells. 2. Confirm target engagement: Validate that the warhead of your PROTAC is binding to the intended POI. 3. Check for proteasome inhibition: Co-treat with a proteasome inhibitor (e.g., MG132) to see if the target protein accumulates, indicating that the degradation pathway is being initiated. |
| Difficulty in quantifying low-abundance off-target proteins by mass spectrometry. | Mass spectrometry-based methods can have limited sensitivity for low-abundance proteins. | 1. Use targeted proteomics approaches: Employ methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for higher sensitivity towards specific off-target proteins. 2. Utilize high-throughput imaging assays: These reporter-based assays can offer enhanced sensitivity for detecting the degradation of specific ZF degrons. |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the assessment of PROTAC activity.
| Parameter | Description | Typical Assay | Reference |
| DC50 | The concentration of a PROTAC that results in 50% degradation of the target protein. | Western Blot, In-Cell Western, HiBiT Assay | |
| Dmax | The maximum percentage of protein degradation achieved at a given concentration of a PROTAC. | Western Blot, In-Cell Western, HiBiT Assay | |
| IC50 (CRBN binding) | The concentration of a compound that inhibits 50% of the binding of a fluorescent tracer to CRBN. | NanoBRET TE Intracellular E3 Ligase Assay |
Key Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is for the targeted validation and quantification of on-target and off-target protein degradation.
Materials:
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Cell culture reagents
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This compound based PROTAC
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DMSO (vehicle control)
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Ice-cold Phosphate-Buffered Saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer apparatus and membranes (PVDF or nitrocellulose)
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Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies against the target protein, known off-target ZF proteins, and a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of your PROTAC or a single concentration for a specified time. Include a vehicle-only (DMSO) control.
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Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer containing inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
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Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Global Proteomics using Mass Spectrometry
This protocol provides a global, unbiased view of protein abundance changes following PROTAC treatment.
Materials:
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Cell culture reagents and PROTAC
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Lysis buffer with inhibitors
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DTT and iodoacetamide
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Trypsin
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Solid-phase extraction (SPE) cartridges for peptide cleanup
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LC-MS/MS system (e.g., Orbitrap)
Procedure:
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Cell Lysis and Protein Extraction: Treat cells with the PROTAC and a vehicle control. Harvest and lyse the cells.
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Protein Digestion: Reduce and alkylate the protein lysates, followed by overnight digestion with trypsin.
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Peptide Cleanup: Desalt the peptide samples using SPE.
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LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.
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Data Analysis: Process the raw data using software like MaxQuant. Perform peptide and protein identification against a relevant protein database. Quantify protein abundance using label-free quantification (LFQ). Identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
NanoBRET™ Target Engagement (TE) Intracellular CRBN Assay
This assay measures the binding of the PROTAC to CRBN within living cells.
Materials:
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HEK293 cells
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NanoLuc®-CRBN Fusion Vector and DDB1 Expression Vector
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Transfection reagent
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NanoBRET™ TE Tracer for CRBN
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PROTAC compound
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GloMax® Discover System with appropriate filters
Procedure:
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Transfection: Co-transfect HEK293 cells with NanoLuc®-CRBN and DDB1 expression vectors.
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Cell Plating: Plate the transfected cells in a 96-well plate.
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Assay:
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Add the NanoBRET™ TE Tracer to the cells.
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Add a serial dilution of the PROTAC compound.
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Add the Nano-Glo® Substrate.
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Measurement: Measure the donor (450nm) and acceptor (600nm LP) signals using a GloMax® Discover System.
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Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, which reflects the intracellular affinity for CRBN.
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Off-target degradation mechanism of Pomalidomide-based PROTACs.
Caption: Troubleshooting workflow for minimizing off-target effects.
References
Pomalidomide-C11-NH2 PROTAC solubility and aggregation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-C11-NH2 based PROTACs. The focus is on addressing common solubility and aggregation challenges encountered during experimental work.
Disclaimer
"this compound" is a functionalized cereblon (CRBN) E3 ligase ligand incorporating a linker, intended for the synthesis of PROTACs.[1] The solubility and aggregation properties of the final PROTAC molecule will be significantly influenced by the physicochemical characteristics of the target protein ligand attached to this building block. The information provided here is based on general principles for pomalidomide-based PROTACs and may need to be adapted for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: My this compound based PROTAC has poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge for PROTACs due to their high molecular weight and often lipophilic nature. The initial steps to troubleshoot this issue involve optimizing your dissolution procedure. Start by preparing a high-concentration stock solution in an organic solvent like DMSO. For subsequent dilutions into aqueous buffers for cellular assays, it is crucial to do this gradually while vortexing to avoid immediate precipitation. If solubility issues persist, consider using co-solvents in your aqueous buffer.
Q2: What common organic solvents and co-solvents can be used to dissolve my PROTAC?
A2: Dimethyl sulfoxide (DMSO) is the most widely used organic solvent for preparing stock solutions of PROTACs.[2] For aqueous dilutions, co-solvents such as ethanol, N,N-dimethylformamide (DMF), or polyethylene glycols (e.g., PEG-300, PEG-400) can be employed.[2] It is essential to first determine the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent and its final concentration.
Q3: How does the linker component of the this compound building block affect the solubility of the final PROTAC?
A3: The linker plays a critical role in determining the overall physicochemical properties of the PROTAC. The C11 alkyl linker in this compound contributes to the lipophilicity of the molecule. While longer alkyl chains can sometimes be beneficial for cell permeability, they can also decrease aqueous solubility. Strategies to improve solubility through linker modification include incorporating more polar functionalities, such as polyethylene glycol (PEG) units or ionizable groups like piperazines.[3]
Q4: My PROTAC appears to be forming aggregates in solution. How can I detect and quantify this?
A4: Protein aggregation can be detected and quantified using several biophysical techniques. A simple method is a turbidity assay, which measures the amount of light scattered by aggregates in a solution. Dynamic Light Scattering (DLS) is another powerful technique that measures the size distribution of particles in a solution, allowing for the detection of larger aggregates.
Q5: What is the "hook effect" and is it related to solubility or aggregation?
A5: The hook effect is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at very high PROTAC concentrations. This is not a direct solubility or aggregation issue but is a consequence of the PROTAC's mechanism of action. At high concentrations, the PROTAC can form unproductive binary complexes with either the target protein or the E3 ligase, which compete with the formation of the productive ternary complex required for degradation.
Troubleshooting Guides
Guide 1: Improving PROTAC Solubility
This guide provides a step-by-step approach to addressing poor solubility of your this compound based PROTAC.
References
Technical Support Center: Enhancing the Efficacy of Pomalidomide-C11-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Pomalidomide-C11-NH2 based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein (Protein of Interest - POI). It consists of three key components: a ligand that binds to the POI, a Pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and an 11-carbon alkyl linker with a terminal amine group (C11-NH2) that connects the two ligands.[1][2][] The PROTAC acts as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[][5] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Q2: What is the role of the C11-NH2 linker in my PROTAC's efficacy?
The linker is a critical determinant of a PROTAC's efficacy, and its length and composition, in this case, an 11-carbon chain with a terminal amine, significantly influence its performance. The linker's role includes:
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Optimizing Ternary Complex Formation: The linker's length and flexibility are crucial for achieving a productive orientation of the POI and E3 ligase to facilitate ubiquitination.
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Physicochemical Properties: The C11 alkyl chain contributes to the hydrophobicity of the molecule, which can impact its solubility and cell permeability.
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Metabolic Stability: The linker can be a site of metabolic activity, and its composition can affect the overall stability of the PROTAC in a biological system.
Q3: What are common reasons for poor degradation efficiency with my this compound PROTAC?
Several factors can contribute to suboptimal degradation:
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Inefficient Ternary Complex Formation: The linker length or attachment points on the POI ligand may not be optimal for stable ternary complex formation.
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Poor Cellular Permeability: The physicochemical properties of the PROTAC, including its molecular weight and polarity, may limit its ability to cross the cell membrane and reach its intracellular target.
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Low Solubility: Poor aqueous solubility can lead to low bioavailability and inaccurate results in cellular assays.
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The "Hook Effect": At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive and can inhibit the formation of the active ternary complex, leading to a bell-shaped dose-response curve.
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Off-Target Effects: Pomalidomide itself can induce the degradation of certain endogenous proteins, such as zinc-finger transcription factors. This could potentially compete with the degradation of the intended target.
Troubleshooting Guides
Issue 1: Low or No Target Protein Degradation
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Linker Length | Synthesize a series of PROTACs with varying linker lengths (e.g., C9, C13) to identify the optimal length for ternary complex formation. | See "Protocol 1: Linker Length Optimization." |
| Poor Cell Permeability | 1. Modify the linker to improve physicochemical properties. 2. Perform a cellular uptake assay to quantify intracellular PROTAC concentration. | See "Protocol 2: Cellular Uptake Assay." |
| Inefficient Ternary Complex Formation | Directly assess the formation and stability of the ternary complex using biophysical methods. | See "Protocol 3: Ternary Complex Formation Assay (Co-IP)." |
| Target Not Amenable to Degradation | Confirm that the target protein can be ubiquitinated by treating cells with the PROTAC and a proteasome inhibitor, then probing for ubiquitinated target protein. | See "Protocol 4: In-Cell Ubiquitination Assay." |
Issue 2: The "Hook Effect" is Observed
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High PROTAC Concentration | Perform a dose-response experiment over a wider range of concentrations to fully characterize the bell-shaped curve and identify the optimal concentration range for degradation. | See "Protocol 5: Western Blot for PROTAC-Induced Degradation." |
| High Affinity Binary Interactions | Use biophysical assays to measure the binding affinities of the PROTAC to both the target protein and the E3 ligase individually. This can help to understand the thermodynamics of binary versus ternary complex formation. | See "Protocol 6: Biophysical Characterization of Binary and Ternary Complexes." |
Issue 3: Significant Off-Target Effects
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Pomalidomide-Mediated Off-Targets | 1. Modify the pomalidomide moiety at the C5 position to reduce off-target zinc finger protein degradation. 2. Perform proteomic analysis to identify unintended degraded proteins. | See "Protocol 7: Global Proteomics Analysis." |
| Non-Specific Binding of POI Ligand | Assess the selectivity of the POI ligand through profiling against a panel of related proteins. | Standard kinase or binding assays relevant to the POI ligand. |
Experimental Protocols
Protocol 1: Linker Length Optimization
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Synthesis: Synthesize a focused library of PROTACs with varying alkane linker lengths (e.g., C9, C10, C12, C13) connecting the Pomalidomide-NH2 moiety to the same POI ligand and attachment point.
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Cell Treatment: Treat cells with a concentration range of each new PROTAC for a fixed time point (e.g., 24 hours).
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Western Blot Analysis: Perform a Western blot to determine the levels of the target protein.
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Data Analysis: Quantify the band intensities to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) for each PROTAC.
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Comparison: Compare the DC50 and Dmax values across the linker series to identify the optimal length.
Protocol 2: Cellular Uptake Assay
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Cell Treatment: Incubate cells with the PROTAC at various concentrations and for different durations.
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Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular PROTAC and then lyse the cells.
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Quantification: Analyze the cell lysate using LC-MS/MS to quantify the intracellular concentration of the PROTAC.
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Data Analysis: Correlate the intracellular PROTAC concentration with the observed degradation levels from parallel Western blot experiments.
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
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Cell Treatment: Treat cells expressing tagged versions of the POI or CRBN with the PROTAC or vehicle control.
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Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
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Immunoprecipitation: Incubate the cell lysates with an antibody against the tagged protein (e.g., anti-Flag or anti-HA) coupled to magnetic or agarose beads.
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Washing: Wash the beads several times to remove non-specific binding proteins.
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Elution and Western Blot: Elute the protein complexes from the beads and analyze the presence of the POI, CRBN, and other components of the E3 ligase complex by Western blotting. An increased association between the POI and CRBN in the presence of the PROTAC indicates ternary complex formation.
Protocol 4: In-Cell Ubiquitination Assay
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Cell Treatment: Treat cells with the PROTAC for a time course known to precede degradation (e.g., 1-4 hours). Include a control group treated with both the PROTAC and a proteasome inhibitor (e.g., MG132).
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Immunoprecipitation: Lyse the cells and perform immunoprecipitation for the target protein.
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Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody. An increase in the ubiquitination signal for the target protein in the PROTAC-treated samples confirms that the PROTAC is inducing ubiquitination.
Protocol 5: Western Blot for PROTAC-Induced Degradation
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
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Detection and Analysis: Visualize the bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Protocol 6: Biophysical Characterization of Binary and Ternary Complexes
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Isothermal Titration Calorimetry (ITC): ITC can be used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) for the binary interactions (PROTAC-POI, PROTAC-CRBN) and the ternary complex formation.
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Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics (association and dissociation rates) and affinity of the binary and ternary interactions in real-time.
Protocol 7: Global Proteomics Analysis
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Cell Treatment: Treat cells with the PROTAC at a concentration that gives maximal degradation and a vehicle control.
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Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
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LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry.
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Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.
Data Presentation
Table 1: Troubleshooting Summary for Low Degradation
| Parameter to Evaluate | Key Assay | Expected Outcome for Efficacious PROTAC |
| Linker Length | Western Blot after treatment with linker analogs | Identification of an optimal linker length with low DC50 and high Dmax. |
| Cell Permeability | LC-MS/MS of cell lysates | Sufficient intracellular concentration to engage the target. |
| Ternary Complex Formation | Co-Immunoprecipitation, SPR, ITC | Demonstrable and stable formation of the POI-PROTAC-CRBN complex. |
| Target Ubiquitination | In-Cell Ubiquitination Assay | Increased polyubiquitination of the target protein. |
Table 2: Example Data from Linker Optimization Study
| PROTAC (Linker) | DC50 (nM) | Dmax (%) |
| Pomalidomide-C9-NH2-POI | 150 | 75 |
| This compound-POI | 50 | 95 |
| Pomalidomide-C13-NH2-POI | 200 | 60 |
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
References
Addressing the hook effect in Pomalidomide-C11-NH2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pomalidomide-C11-NH2 based PROTACs. A key focus is on understanding and mitigating the "hook effect," a common phenomenon observed in PROTAC-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped dose-response curve, where optimal degradation is observed at an intermediate concentration, and further increases in concentration lead to reduced efficacy.[1][2]
Q2: What is the underlying mechanism of the hook effect with this compound PROTACs?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the PROTAC, the target protein, and in this case, the Cereblon (CRBN) E3 ligase, which is recruited by the pomalidomide moiety. When the this compound PROTAC concentration is excessively high, it can independently bind to either the target protein or the CRBN E3 ligase, forming binary complexes (PROTAC-target or PROTAC-CRBN) that are unable to bring the two proteins together for ubiquitination and subsequent degradation.
Q3: What are the consequences of the hook effect for my experiments?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data. Key parameters used to characterize PROTACs, such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation), can be inaccurately determined if the hook effect is not recognized. This can lead to an incorrect assessment of your this compound PROTAC's potency and efficacy.
Q4: I don't observe any degradation with my this compound PROTAC. What could be the issue?
A4: If you do not observe any degradation, consider the following troubleshooting steps:
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Test a wider concentration range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
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Verify target engagement and ternary complex formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the CRBN E3 ligase and facilitate the formation of a ternary complex using appropriate assays.
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Check cell line and E3 ligase expression: Ensure that the cell line you are using expresses both the target protein and the CRBN E3 ligase at sufficient levels.
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Optimize incubation time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.
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Compound Integrity: Ensure the this compound PROTAC is properly stored and has not degraded. Prepare fresh stock solutions.
Troubleshooting Guides
Problem 1: The dose-response curve for my this compound PROTAC is bell-shaped.
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Likely Cause: You are observing the hook effect.
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Troubleshooting Steps:
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Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.
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Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
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Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., Co-Immunoprecipitation or NanoBRET™) to directly measure the formation of the ternary complex at different PROTAC concentrations.
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Problem 2: I see high variability in protein degradation between experiments.
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Likely Cause: Inconsistent experimental setup or pipetting errors.
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Troubleshooting Steps:
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Standardize Cell Seeding: Ensure cells are seeded at a consistent density and are in a logarithmic growth phase at the time of treatment.
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Precise PROTAC Dilutions: Prepare fresh serial dilutions of your this compound PROTAC for each experiment. Mix the PROTAC dilutions thoroughly and add them carefully to the wells.
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Consistent Incubation Times: Use a timer to ensure consistent incubation periods for all samples.
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Loading Controls: For Western blots, use reliable loading controls (e.g., GAPDH, β-actin) to normalize protein loading.
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Problem 3: My this compound PROTAC shows toxicity at high concentrations.
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Likely Cause: Off-target effects of the PROTAC or intrinsic toxicity of the components at high concentrations.
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Troubleshooting Steps:
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Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to determine the cytotoxic concentration of your PROTAC.
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Test Individual Components: If possible, test the target-binding ligand and the this compound E3 ligase ligand individually for toxicity.
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Data Presentation
Table 1: Representative Dose-Response Data for a this compound PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | Normalized Target Protein Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1 | 0.55 |
| 10 | 0.20 |
| 100 | 0.10 (Dmax) |
| 1000 | 0.45 |
| 10000 | 0.75 |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.
Table 2: Representative Time-Course Data for a this compound PROTAC
| Incubation Time (hours) | Normalized Target Protein Level (vs. 0h at 100 nM PROTAC) |
| 0 | 1.00 |
| 2 | 0.70 |
| 4 | 0.45 |
| 8 | 0.25 |
| 16 | 0.15 |
| 24 | 0.10 (Max Degradation) |
This table shows that the maximal degradation is achieved at 24 hours of incubation with the optimal PROTAC concentration.
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol outlines the steps for a typical dose-response experiment with a this compound PROTAC, followed by protein level analysis by Western blot.
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Cell Seeding: Culture your cells of interest to ~80% confluency. Seed the cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting. Incubate overnight.
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PROTAC Treatment: Prepare a stock solution of your this compound PROTAC in DMSO. Perform a serial dilution of the PROTAC stock solution to create a range of concentrations (e.g., 0.1 nM to 10 µM) to capture the full dose-response curve. Include a vehicle control (e.g., DMSO).
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Incubation: Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours).
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use a loading control antibody to normalize protein loading.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the concentration at which the hook effect begins.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol describes how to confirm the formation of the Target-PROTAC-CRBN ternary complex in cells.
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Cell Treatment: Treat cells with the optimal concentration of your this compound PROTAC or vehicle for a shorter duration (e.g., 2-4 hours). To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).
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Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
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Immunoprecipitation:
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Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
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Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.
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Add protein A/G beads to the lysate to capture the antibody-antigen complex.
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Wash the beads several times with wash buffer to remove non-specifically bound proteins.
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Elution and Western Blot Analysis:
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Elute the protein complexes from the beads.
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Analyze the eluate by Western blotting using antibodies against the target protein and CRBN. An increased signal for CRBN in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
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Mandatory Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: The hook effect: productive vs. non-productive complexes.
Caption: Troubleshooting workflow for the hook effect.
Caption: General experimental workflow for PROTAC characterization.
References
Pomalidomide-C11-NH2 stability issues in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pomalidomide-C11-NH2 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a functionalized derivative of pomalidomide, an immunomodulatory drug. It serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs). The C11-NH2 linker provides a reactive handle for conjugating a ligand that binds to a target protein, thereby creating a PROTAC that can induce the degradation of that specific protein.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound solid should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Stock solutions, typically in DMSO, are stable for at least 6 months when stored at -80°C and for up to 1 month at -20°C.[3] It is advisable to avoid repeated freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as DMSO. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. Pomalidomide itself has low solubility in aqueous solutions at various pH levels (approximately 0.01 mg/mL).
Q4: What are the known stability issues with pomalidomide and its derivatives?
A4: Pomalidomide has been found to be unstable under certain stress conditions. It is known to be labile and can degrade in the presence of acidic, alkaline, and oxidative conditions, as well as under thermal stress. However, it is relatively stable under photolytic stress.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experimental assays involving this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of this compound in the culture medium. | - Prepare fresh stock solutions in DMSO. - Minimize the time the compound is in aqueous media before and during the assay. - Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium. - Analyze the purity of the compound in the medium over time using LC-MS. |
| High variability between replicate experiments. | Inconsistent handling and storage of this compound solutions. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Ensure consistent timing and temperature for all experimental steps involving the compound. - Use a freshly prepared working solution for each experiment. |
| Formation of precipitates in aqueous solutions. | Low aqueous solubility of this compound. | - Increase the percentage of DMSO in the final working solution (ensure DMSO concentration is compatible with your assay). - Prepare the final dilution in the aqueous buffer just before use. - Sonication may help in dissolving the compound, but care should be taken to avoid heating. |
| Loss of compound during sample processing for analytical assays (e.g., LC-MS). | Adsorption to plasticware or degradation during extraction. | - Use low-adsorption polypropylene tubes and pipette tips. - Keep samples on ice or at 4°C during processing. - Optimize the extraction procedure to minimize degradation (e.g., use a gentle nitrogen stream for evaporation). |
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the known stability of pomalidomide, which can serve as a guideline. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Condition | Matrix/Solvent | Stability | Reference |
| Long-term Storage (Solid) | - | Recommended: -20°C | [1] |
| Stock Solution Storage | DMSO | ≥ 6 months at -80°C, 1 month at -20°C | |
| Freeze-Thaw Cycles | DMSO | Avoid repeated cycles | General recommendation |
| Acidic Conditions | Aqueous | Labile to degradation | |
| Alkaline Conditions | Aqueous | Labile to degradation | |
| Oxidative Conditions | Aqueous | Labile to degradation | |
| Thermal Stress | - | Labile to degradation | |
| Photolytic Stress | - | Relatively stable | |
| Autosampler (4°C) | Mouse Brain Homogenate | Stable for 12 hours (87.5–113.5% recovery) | |
| In Plasma | Mouse Plasma | Stable under various storage conditions (85.2–113.7% recovery) |
Experimental Protocols
Protocol 1: LC-MS Method for Stability Assessment of this compound
This protocol outlines a general method for quantifying the amount of intact this compound over time to assess its stability.
1. Materials:
- This compound
- DMSO (anhydrous)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Internal Standard (IS) (e.g., a structurally similar and stable compound)
- The matrix for the stability study (e.g., cell culture medium, buffer)
2. Preparation of Solutions:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Prepare a stock solution of the Internal Standard in a suitable solvent.
- Prepare the mobile phases:
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
3. Stability Study Setup:
- Spike this compound stock solution into the test matrix to a final concentration relevant to your assay (e.g., 1 µM).
- Incubate the samples under the desired conditions (e.g., 37°C for a cell-based assay).
- At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the samples.
4. Sample Preparation for LC-MS Analysis:
- To each aliquot, add the Internal Standard.
- Perform a protein precipitation by adding 3 volumes of cold acetonitrile.
- Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of Mobile Phase A.
5. LC-MS Analysis:
- LC System: A standard HPLC or UPLC system.
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate this compound from potential degradants and matrix components.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the Internal Standard.
6. Data Analysis:
- Calculate the peak area ratio of this compound to the Internal Standard at each time point.
- Plot the percentage of remaining this compound (relative to time 0) versus time to determine its stability profile.
Visualizations
Caption: this compound mediated protein degradation pathway.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound assays.
References
Technical Support Center: Synthesis of Pomalidomide-C11-NH2 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pomalidomide-C11-NH2 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and a mono-protected 1,11-diaminoundecane, followed by deprotection. This approach offers good selectivity for N-substitution at the C4 position of the pomalidomide core.[1][2]
Q2: What are the critical parameters to control during the SNAr reaction?
A2: Key parameters include the choice of solvent, reaction temperature, and base. Dimethyl sulfoxide (DMSO) is often preferred over dimethylformamide (DMF) to avoid the formation of a dimethylamine byproduct.[1][3] Elevated temperatures, typically around 130°C for primary amines, are often required to drive the reaction to completion.[1] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is commonly used to scavenge the HF generated during the reaction.
Q3: What are the common side reactions and impurities I should be aware of?
A3: A significant side reaction, particularly when using DMF as a solvent, is the formation of a dimethylamine adduct at the C4 position, which can be difficult to purify. Other potential impurities can arise from the starting materials or degradation of pomalidomide, which is susceptible to hydrolysis. Common impurities include uncyclized forms of pomalidomide and nitro-substituted precursors if that synthetic route is used.
Q4: What are the recommended purification methods for this compound derivatives?
A4: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific derivative. High-performance liquid chromatography (HPLC) is a valuable tool for assessing purity.
Q5: How does Pomalidomide function in targeted protein degradation?
A5: Pomalidomide acts as a molecular glue, binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event alters the substrate specificity of the CRBN-CRL4 E3 ligase complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Degradation of starting materials or product. | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Optimize the reaction temperature; for primary amines, temperatures around 130°C in DMSO are often effective. - Ensure the use of a suitable non-nucleophilic base like DIPEA at an appropriate stoichiometry (e.g., 3.0 equivalents). - Use anhydrous solvents and handle starting materials under an inert atmosphere to prevent hydrolysis. |
| Formation of Dimethylamine Byproduct | - Use of DMF as a solvent, which can decompose to form dimethylamine at elevated temperatures. | - Substitute DMF with a more stable solvent such as DMSO. |
| Difficulty in Purifying the Final Product | - Presence of closely eluting impurities. - The long aliphatic chain may affect solubility and chromatographic behavior. | - Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Consider reverse-phase chromatography if silica gel is ineffective. - Ensure the complete removal of the protecting group from the terminal amine. |
| Product Instability | - Pomalidomide is susceptible to hydrolysis, especially under non-neutral pH conditions. | - Store the final product in a dry, cool, and dark place. - For long-term storage, consider storing as a salt (e.g., hydrochloride) under anhydrous conditions. |
Quantitative Data
Table 1: Representative Yields for the SNAr Reaction of 4-Fluorothalidomide with Primary Amines.
| Amine Linker | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Propargylamine | DMSO | 130 | 16 | 84 | |
| Benzylamine | DMSO | 130 | 16 | 68 | |
| Mono-Boc-ethylenediamine | DMSO | 130 | 16 | 92 | |
| Mono-Boc-1,4-diaminobutane | DMSO | 130 | 16 | 78 | |
| Mono-Boc-1,6-diaminohexane | DMSO | 130 | 16 | 64 |
Note: The data presented are for analogous primary amines and serve as a reference for the synthesis of this compound, for which specific yield data was not available in the searched literature.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar pomalidomide-amine conjugates. Optimization may be required for the specific C11-diamine linker.
Step 1: Synthesis of Mono-Boc-1,11-diaminoundecane
A detailed protocol for the mono-protection of 1,11-diaminoundecane should be followed. This typically involves reacting the diamine with a sub-stoichiometric amount of di-tert-butyl dicarbonate (Boc)2O in a suitable solvent like dichloromethane or methanol.
Step 2: Synthesis of Boc-Pomalidomide-C11-NH2
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add mono-Boc-1,11-diaminoundecane (1.1 eq) and diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 130°C and stir for 16-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected derivative.
Step 3: Deprotection to Yield this compound
-
Dissolve the Boc-Pomalidomide-C11-NH2 in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting product can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by preparative HPLC to yield the final this compound as a salt (e.g., TFA or HCl salt).
Visualizations
Caption: Pomalidomide binds to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. This interaction recruits the neosubstrates Ikaros and Aiolos, leading to their ubiquitination and subsequent degradation by the proteasome.
Caption: A logical workflow for the synthesis of this compound, starting from the SNAr reaction, followed by workup, purification of the Boc-protected intermediate, deprotection, and final purification.
References
Validation & Comparative
Pomalidomide-C11-NH2 in the Landscape of CRBN Ligands: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of the efficacy and selectivity of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide-C11-NH2, a derivative of pomalidomide, has emerged as a widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an objective comparison of this compound with other prominent CRBN ligands, including thalidomide, lenalidomide, and iberdomide, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
CRBN ligands are integral components of PROTACs, which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The CRBN-based PROTAC initiates this process by forming a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex.
Quantitative Comparison of CRBN Ligands
Table 1: Comparison of Binding Affinities of CRBN Ligands
| Ligand | Dissociation Constant (Kd) |
| Thalidomide | ~250 nM[1] |
| Lenalidomide | ~178 nM[1] |
| Pomalidomide | ~157 nM[1] |
| Iberdomide | Higher affinity than Lenalidomide and Pomalidomide |
Table 2: Comparative Degradation Efficiency of PROTACs with Different CRBN Ligands
| Target Protein | CRBN Ligand in PROTAC | Cell Line | DC50 | Dmax |
| BET Proteins | Lenalidomide | MM1.S | More potent than pomalidomide-based PROTAC | >90% |
| BET Proteins | Pomalidomide | MM1.S | Less potent than lenalidomide-based PROTAC | ~90% |
| Aiolos | Iberdomide (in vivo) | N/A | N/A | >90% decrease |
| HDAC8 | Pomalidomide | N/A | 147 nM | 93% |
| B-Raf | Pomalidomide | MCF-7 | N/A | Effective degradation |
| EGFR | Pomalidomide | N/A | N/A | 96% |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of CRBN ligands and their corresponding PROTACs. Below are detailed methodologies for key experiments.
CRBN Binding Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by the test compound.
-
Materials:
-
Tagged (e.g., GST- or His-tagged) recombinant human CRBN protein.
-
Fluorescently labeled CRBN ligand (e.g., fluorescent thalidomide analog).
-
Lanthanide-labeled antibody corresponding to the tag (e.g., anti-GST-Europium).
-
Test compounds (this compound and other CRBN ligands).
-
Assay buffer and microplates.
-
-
Procedure:
-
Dispense serial dilutions of test compounds into a 384-well plate.
-
Add the tagged CRBN protein and incubate.
-
Add a mixture of the lanthanide-labeled antibody and the fluorescent tracer.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader.
-
The decrease in FRET signal corresponds to the displacement of the tracer by the test compound, from which the IC50 can be determined.
-
2. Fluorescence Polarization (FP) Assay
This assay measures the change in polarization of a fluorescently labeled CRBN ligand upon binding to the larger CRBN protein.
-
Principle: Small, fluorescently labeled ligands tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger CRBN protein, the tumbling rate slows down, leading to an increase in fluorescence polarization.
-
Procedure:
-
A fixed concentration of fluorescently labeled CRBN ligand is incubated with increasing concentrations of the CRBN protein to determine the binding affinity (Kd).
-
In a competitive format, a fixed concentration of both the fluorescent ligand and CRBN are incubated with increasing concentrations of a non-labeled competitor ligand.
-
The decrease in fluorescence polarization is measured to determine the IC50 of the competitor.
-
Protein Degradation Assay (Western Blot)
This technique is used to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Procedure:
-
Cell Culture and Treatment: Plate cells expressing the target protein and treat with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. From this data, DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can be calculated.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the PROTACs on cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
After the desired incubation period, add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is proportional to the number of viable cells.
-
Concluding Remarks
The selection of a CRBN ligand is a pivotal decision in the design of effective and selective PROTACs. Pomalidomide and its derivatives, such as this compound, offer high binding affinity to CRBN, generally leading to potent protein degradation. However, as comparative data suggests, other ligands like lenalidomide may offer superior potency in certain contexts, while newer ligands such as iberdomide demonstrate impressive in vivo efficacy. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, enabling an informed selection of the most suitable CRBN ligand for their specific target and therapeutic application. Ultimately, empirical testing of PROTACs with different CRBN ligands is crucial for identifying the optimal degrader molecule.
References
A Comparative Guide to the Validation of Pomalidomide-C11-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of a PROTAC is critically dependent on its constituent components, particularly the E3 ligase ligand. Pomalidomide, a well-established immunomodulatory drug, and its derivatives are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive comparison of Pomalidomide-C11-NH2, a pomalidomide derivative with a C11 alkyl amine linker, against other common CRBN ligands. The following sections present experimental data, detailed protocols for validation, and visual representations of the underlying mechanisms and workflows to aid researchers in the rational design and evaluation of potent and selective protein degraders.
Quantitative Performance Comparison of CRBN Ligands
The selection of a CRBN ligand can significantly influence a PROTAC's degradation efficiency (DC50 and Dmax), binding affinity, and off-target effects. While a direct head-to-head comparison of this compound with other ligands under identical experimental conditions is not extensively available in the public domain, the following tables summarize representative data from various studies to provide a comparative perspective.
Table 1: Comparison of CRBN Ligand Binding Affinities
| CRBN Ligand | Binding Affinity (Kd) to CRBN | Reference |
| Thalidomide | ~250 nM | [1][2] |
| Lenalidomide | ~178 nM | [2] |
| Pomalidomide | ~157 nM | [2] |
Table 2: Degradation Performance of Pomalidomide-Based PROTACs for Various Targets
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ZQ-23 (Pomalidomide-based) | HDAC8 | - | 147 nM | 93% | |
| KP-14 (Pomalidomide-based) | KRAS G12C | NCI-H358 | ~1.25 µM | Not Reported | |
| Compound 16 (Pomalidomide-based) | EGFR | A549 | 32.9 nM | >95% | [2] |
| PROTAC 184 (Pomalidomide-based) | HDAC6 | MM1S | 3.8 nM | Not Reported | |
| PROTAC 91 (Pomalidomide-based) | NPM-ALK | SU-DHL-1 | 3 nM | Not Reported |
Note: The performance of a PROTAC is highly dependent on the target protein, linker composition, and cellular context. The data presented above should be considered as a general reference for the potential of pomalidomide-based degraders.
Signaling Pathway and Experimental Workflows
To validate the efficacy and mechanism of action of a this compound-based PROTAC, a series of key experiments are required. The following diagrams, generated using Graphviz, illustrate the PROTAC-mediated protein degradation pathway and the typical experimental workflows for its validation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of PROTAC-induced protein degradation. Below are protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the this compound-based PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation) values.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C to form immune complexes.
-
Add Protein A/G agarose beads to capture the immune complexes.
-
Wash the beads extensively to remove non-specific binding proteins.
-
-
Immunoblotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
-
Global Proteomics Analysis (Optional but Recommended)
Mass spectrometry-based proteomics can provide a global view of protein level changes, enabling the assessment of selectivity and potential off-target effects.
-
Sample Preparation:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using specialized software.
-
Determine the proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Bioinformatic analysis can be performed to identify pathways affected by the PROTAC.
-
Comparison with Other CRBN Ligands
Pomalidomide and its derivatives are generally considered more potent CRBN recruiters than thalidomide and, in many cases, lenalidomide. This increased potency is attributed to a higher binding affinity for CRBN.
-
Pomalidomide vs. Thalidomide: Pomalidomide-based PROTACs often exhibit lower DC50 values and higher Dmax compared to their thalidomide-based counterparts. This is a direct consequence of the enhanced affinity of pomalidomide for CRBN, which promotes more efficient ternary complex formation.
-
Pomalidomide vs. Lenalidomide: The comparison between pomalidomide and lenalidomide is more nuanced and can be target-dependent. While both are potent CRBN ligands, subtle differences in the way they engage CRBN can influence the geometry of the ternary complex and, consequently, the degradation efficiency for a specific target protein.
-
Off-Target Effects (Neosubstrate Degradation): A known characteristic of immunomodulatory drugs like pomalidomide is the induction of "neosubstrate" degradation, such as the transcription factors IKZF1 and IKZF3. When incorporated into a PROTAC, the pomalidomide moiety can still mediate the degradation of these off-target proteins. The extent of neosubstrate degradation can vary between pomalidomide, lenalidomide, and thalidomide. Researchers should be aware of these potential off-target effects and assess them, for instance, through proteomics. Recent studies have focused on modifying the pomalidomide scaffold to reduce these off-target effects while maintaining on-target degradation.
References
Optimizing Pomalidomide-Based PROTACs: A Comparative Analysis of Linker Length
A deep dive into the critical role of linker length in the efficacy of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), this guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data. The selection of an appropriate linker is a crucial determinant of a PROTAC's success, influencing its ability to form a stable and productive ternary complex between the target protein and the Cereblon (CRBN) E3 ligase.
Pomalidomide, a potent ligand for the CRBN E3 ubiquitin ligase, is a cornerstone in the design of PROTACs. These heterobifunctional molecules tether a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target. The linker, far from being a mere spacer, plays a pivotal role in this process. Its length and composition dictate the physicochemical properties, cell permeability, and the ultimate degradation efficiency of the PROTAC.
The Decisive Impact of Linker Length on PROTAC Performance
The length of the linker is a parameter that necessitates meticulous optimization for each target protein. An optimal linker length is essential for bridging the distance between the E3 ligase and the target protein, facilitating the formation of a stable ternary complex. A linker that is too short can result in steric hindrance, preventing the formation of a productive complex. Conversely, an excessively long linker can lead to an entropically unfavorable complex and may induce the "hook effect," a phenomenon where high concentrations of the PROTAC lead to the formation of binary complexes with either the target protein or the E3 ligase, thereby diminishing degradation efficiency.
Experimental evidence underscores that the optimal linker length is highly dependent on the specific target protein. For instance, in the development of p38α degraders, a minimum linker length of 15 atoms was found to be necessary for significant activity, with the optimal length being in the range of 16-17 atoms.
Quantitative Analysis of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from published studies on Pomalidomide-based PROTACs, illustrating the impact of linker length on their degradation efficiency (DC50 and Dmax) and, where available, their anti-proliferative activity (IC50). It is important to note that direct comparisons across different targets and cell lines can be challenging due to variations in experimental conditions. However, these data provide valuable insights into the performance of different linker strategies.
Table 1: Comparative Analysis of Linker Length on p38α Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) in T47D cells | DC50 (nM) in BBL358 cells |
| NR-X (example) | Alkyl/PEG | < 15 | Poor degradation | Poor degradation |
| NR-7h | Alkyl/PEG | 16 | ~3-27 | ~3-27 |
| NR-6a | Alkyl/PEG | 17 | ~3-27 | ~3-27 |
| NR-1c (example) | Alkyl/PEG | 20 | Less efficient degradation | Efficient degradation |
Data compiled from studies on p38α and p38β degraders.[1][2]
Table 2: General Observations on Linker Length for Other Targets
| Target Protein | Linker Type | Optimal Linker Length (atoms) | Key Observations |
| Estrogen Receptor (ER) | Alkyl | 16 | A 16-atom linker was found to be superior for ER-based PROTACs, leading to significant degradation and inhibition of cell proliferation.[3][4] |
| Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) | PEG | Variable | While specific comparative data on linker length is dispersed, highly potent pomalidomide-based BET degraders like ARV-825 utilize PEG linkers. The optimal length is target and cell line dependent.[5] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow for linker optimization, and the logical relationship of the "hook effect."
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for assessing the degradation of a target protein by a PROTAC.
Caption: The "Hook Effect" in PROTAC-mediated degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to evaluate their own Pomalidomide-based PROTACs.
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
AlphaLISA for Ternary Complex Formation
This assay is used to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.
-
Reagent Preparation: Prepare tagged recombinant target protein (e.g., GST-tagged), tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1), and the PROTAC at various concentrations in an appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and serially diluted PROTAC. Incubate at room temperature for 1 hour to allow for complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., streptavidin-coated, if one protein is biotinylated) to the wells. Incubate in the dark at room temperature for 1 hour.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, and the peak of the curve indicates the concentration at which maximal ternary complex formation occurs. The decrease in signal at higher concentrations demonstrates the "hook effect."
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following PROTAC treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Conclusion
The linker is a critical component in the design of effective Pomalidomide-based PROTACs. Its length must be carefully optimized for each target protein to ensure the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation. While general trends suggest optimal linker lengths for certain protein families, empirical determination through systematic variation and evaluation using the described experimental protocols is paramount for the development of potent and selective protein degraders. This guide provides a framework for the rational design and evaluation of Pomalidomide-based PROTACs, emphasizing the crucial role of the linker in achieving therapeutic success.
References
- 1. DSpace [diposit.ub.edu]
- 2. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pomalidomide-C11-NH2 and VHL Ligands for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). Among the most utilized E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor. This guide provides a detailed comparison of Pomalidomide-C11-NH2, a CRBN ligand, and various VHL ligands, offering researchers, scientists, and drug development professionals a data-driven overview to inform their PROTAC design strategies.
This compound is a derivative of pomalidomide, an immunomodulatory drug that has been repurposed as a versatile recruiter of the CRBN E3 ligase complex.[1][2] In contrast, VHL ligands are small molecules designed to bind to the VHL E3 ligase, mimicking the binding of the hypoxia-inducible factor 1α (HIF-1α).[3][4] Both classes of ligands have enabled the development of potent PROTACs for a wide array of protein targets.
Quantitative Performance Comparison
The performance of PROTACs is typically evaluated by their binding affinity to the E3 ligase (Kd), their efficiency in degrading the target protein (DC50), and the maximum extent of degradation (Dmax). The following tables summarize these key quantitative parameters for this compound and representative VHL ligands.
| Ligand | E3 Ligase | Binding Affinity (Kd) to E3 Ligase | Reference(s) |
| Pomalidomide | CRBN | ~157 nM | [] |
| VH032 | VHL | 185 nM | |
| VH101 | VHL | 44 nM | |
| VH298 | VHL | 52 nM |
Table 1: Binding Affinities of E3 Ligase Ligands. This table presents the binding affinities (Kd) of pomalidomide and various VHL ligands to their respective E3 ligases.
To provide a direct comparison of their degradation performance, data from a study on KRAS G12C-targeting PROTACs utilizing either a pomalidomide-based CRBN ligand or a VHL ligand is presented below.
| PROTAC E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Pomalidomide-based | KRAS G12C | NCI-H358 | 30 | Not Reported | |
| VHL-based | KRAS G12C | NCI-H358 | 100 | Not Reported |
Table 2: Head-to-Head Comparison of KRAS G12C Degraders. This table shows the half-maximal degradation concentration (DC50) for PROTACs targeting KRAS G12C, recruiting either CRBN (via a pomalidomide derivative) or VHL.
Furthermore, while a direct head-to-head comparison involving this compound for other targets is limited in publicly available literature, we can compare the performance of PROTACs using pomalidomide derivatives and VHL ligands against the well-studied target BRD4 from different studies.
| PROTAC E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| Pomalidomide-based | BRD4 | THP-1 | 810 | >95 | |
| VHL-based (MZ1) | BRD4 | HeLa | ~25 | >90 |
Table 3: Comparative Degradation of BRD4. This table provides a comparative overview of the degradation of BRD4 by PROTACs utilizing either a pomalidomide-based CRBN ligand or a VHL ligand.
Mechanism of Action and Signaling Pathways
The fundamental mechanism of action for both this compound and VHL ligand-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 1. General mechanism of action for CRBN and VHL-based PROTACs.
The choice between CRBN and VHL can be influenced by factors such as the subcellular localization of the target protein and the E3 ligase, as well as the potential for off-target effects. Pomalidomide-based PROTACs have been associated with the off-target degradation of certain zinc finger transcription factors. In contrast, VHL ligands are generally considered to have a more defined substrate scope.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative guide. Below are detailed methodologies for key experiments used to evaluate the performance of this compound and VHL ligand-based PROTACs.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Figure 2. Experimental workflow for Western Blotting.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay quantifies the formation of the ternary complex in vitro.
-
Reagent Preparation: Prepare solutions of the purified target protein (e.g., His-tagged), the E3 ligase complex (e.g., GST-tagged), the PROTAC, and FRET donor (e.g., anti-His-Tb) and acceptor (e.g., anti-GST-d2) antibodies in an appropriate assay buffer.
-
Assay Plate Preparation: Add the reagents to a low-volume 384-well plate in the desired order. Typically, the target protein, E3 ligase, and PROTAC are incubated together before the addition of the FRET pair antibodies.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation and antibody binding.
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is often observed when plotting the TR-FRET ratio against PROTAC concentration, which is characteristic of the "hook effect" in PROTACs.
NanoBRET™ Assay for Cellular Target Engagement and Ternary Complex Formation
This proximity-based assay measures protein-protein interactions in living cells.
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Assay Plate Seeding: Seed the transfected cells into a 96-well or 384-well white assay plate.
-
Labeling and Treatment: Add the HaloTag® NanoBRET® 618 ligand to label the E3 ligase fusion protein. Then, add a serial dilution of the PROTAC to the wells.
-
Substrate Addition and Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>610 nm) emissions.
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in the BRET signal indicates the formation of the ternary complex.
Conclusion
Both this compound and VHL ligands are highly effective recruiters of their respective E3 ligases for targeted protein degradation. The choice between them is nuanced and depends on the specific target, the desired degradation kinetics, and the cellular context. The available data suggests that both CRBN and VHL-based PROTACs can achieve potent and efficient degradation of target proteins. However, factors such as tissue expression of the E3 ligase and potential off-target effects must be carefully considered during the design and development of novel PROTACs. The experimental protocols and data presented in this guide provide a foundational framework for researchers to make informed decisions in this exciting area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Pomalidomide-Based PROTACs in Cancer Cell Lines
This guide provides a comparative analysis of the efficacy of novel proteolysis targeting chimeras (PROTACs) that utilize a pomalidomide moiety to recruit the E3 ligase cereblon (CRBN) for targeted protein degradation. The primary focus is on a series of recently developed epidermal growth factor receptor (EGFR) targeting PROTACs, with supporting data on their anti-proliferative and protein degradation activities across various cancer cell lines.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are hetero-bifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They consist of three key components: a ligand that binds to the target protein, a pomalidomide-derived ligand that recruits the CRBN E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2] This event-driven mechanism allows for the catalytic degradation of the target protein, offering a powerful alternative to traditional occupancy-based inhibitors.[3]
Below is a diagram illustrating the general mechanism of action for a pomalidomide-based PROTAC.
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Comparative Efficacy of EGFR-Targeting PROTACs
A series of novel pomalidomide-based PROTACs (compounds 15-21) were synthesized and evaluated for their anti-cancer activity against a panel of human cancer cell lines: MCF-7 (breast cancer), HepG-2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and A549 (non-small cell lung cancer).[2] These cell lines are known to overexpress wild-type EGFR (EGFRWT).[2] The efficacy of these compounds was compared to erlotinib, a known EGFR inhibitor, and doxorubicin, a standard chemotherapy agent.
In Vitro Cytotoxicity
The anti-proliferative activity of the synthesized PROTACs was determined using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 15 | 0.98 ± 0.09 | 1.12 ± 0.11 | 1.45 ± 0.15 | 1.11 ± 0.12 |
| 16 | 0.88 ± 0.07 | 1.03 ± 0.13 | 1.18 ± 0.09 | 0.95 ± 0.08 |
| 17 | 1.11 ± 0.14 | 1.25 ± 0.17 | 1.55 ± 0.13 | 1.32 ± 0.11 |
| 18 | 2.01 ± 0.21 | 2.23 ± 0.25 | 2.67 ± 0.28 | 2.15 ± 0.19 |
| 19 | 4.32 ± 0.33 | 4.54 ± 0.38 | 5.02 ± 0.41 | 4.48 ± 0.36 |
| 20 | 2.25 ± 0.26 | 2.48 ± 0.29 | 2.89 ± 0.31 | 2.33 ± 0.24 |
| 21 | 3.14 ± 0.29 | 3.36 ± 0.34 | 3.87 ± 0.39 | 3.28 ± 0.33 |
| Erlotinib | 4.88 ± 0.42 | 4.47 ± 0.39 | 5.95 ± 0.47 | 6.82 ± 0.51 |
| Doxorubicin | 1.13 ± 0.12 | 1.28 ± 0.14 | 1.35 ± 0.11 | 1.05 ± 0.09 |
Data sourced from a 2022 study on novel pomalidomide-based PROTACs.
Notably, compounds 15-21 demonstrated greater potency against all four cell lines compared to erlotinib. Compound 16 emerged as the most potent, being 5.55, 4.34, 5.04, and 7.18 times more active than erlotinib in MCF-7, HepG-2, HCT-116, and A549 cells, respectively. Furthermore, compound 16 showed comparable or superior activity to doxorubicin in several cell lines.
EGFR Kinase Inhibition and Protein Degradation
The most potent cytotoxic compounds were further investigated for their ability to inhibit EGFR kinase activity and induce EGFR protein degradation.
| Compound | EGFRWT IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) |
| 15 | 0.22 ± 0.03 | 14.06 ± 1.25 |
| 16 | 0.10 ± 0.01 | 4.02 ± 0.38 |
| 17 | 0.19 ± 0.02 | 16.26 ± 1.48 |
| Erlotinib | 0.32 ± 0.05 | >50 |
Data represents the concentration required for 50% inhibition of kinase activity.
Compound 16 was the most effective inhibitor of both wild-type and the T790M mutant form of EGFR. Western blot analysis in A549 cells confirmed that compound 16 could effectively induce the degradation of the EGFR protein, with a maximum degradation (Dmax) of 96% after 72 hours of treatment.
Caption: Experimental workflow for the evaluation of pomalidomide-based EGFR PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (MCF-7, HepG-2, HCT-116, A549) were seeded in 96-well plates at a density of 1 x 105 cells/mL (100 µL per well) and incubated for 24 hours at 37°C.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was discarded, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves using GraphPad Prism software.
EGFR Kinase Inhibition Assay (HTRF)
The inhibitory activity of the compounds against EGFRWT and EGFRT790M was assessed using the HTRF® KinEASE™-TK assay kit.
-
Reaction Mixture: The assay was performed in a 384-well plate containing the kinase, biotinylated substrate, and ATP in a reaction buffer.
-
Compound Addition: The test compounds were added at various concentrations.
-
Incubation: The reaction was incubated at room temperature.
-
Detection: A detection solution containing streptavidin-XL665 and a phosphospecific antibody labeled with Eu3+-cryptate was added.
-
Signal Measurement: The HTRF signal was measured after incubation, and the IC50 values were calculated from the inhibition curves.
Western Blotting for EGFR Degradation
-
Cell Treatment: A549 cells were treated with different concentrations of the test compounds for 48 hours.
-
Cell Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against EGFR and a loading control (e.g., GAPDH). Subsequently, it was incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified to determine the extent of protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ternary Complex Formation with Pomalidomide-C11-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A key component of many successful PROTACs is a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). Pomalidomide, an immunomodulatory drug, is a well-established CRBN ligand. Pomalidomide-C11-NH2 is a derivative of pomalidomide featuring an 11-carbon alkyl linker with a terminal amine group, designed for the covalent attachment of a target protein binder to create a PROTAC. This guide provides a comparative analysis of validating ternary complex formation using PROTACs derived from this compound, supported by experimental data and detailed protocols.
Comparative Performance of Pomalidomide-Based Ligands
The efficacy of a PROTAC is critically dependent on the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. The choice of the E3 ligase ligand and the nature of the linker significantly influence the stability and geometry of this complex, which in turn dictates the efficiency and selectivity of target protein degradation.
As a case study, we will consider ZQ-23, a PROTAC that utilizes a pomalidomide derivative with a C11 linker to target Histone Deacetylase 8 (HDAC8) for degradation.
Table 1: Comparison of Pomalidomide and a this compound-Derived PROTAC (ZQ-23)
| Compound | Target | E3 Ligase Ligand | Linker | Quantitative Data | Assay Type |
| Pomalidomide | Neosubstrates (e.g., IKZF1, IKZF3) | Pomalidomide | N/A | CRBN Binding Affinity (Kd): ~157 nM | Biophysical (e.g., ITC, SPR) |
| ZQ-23 | HDAC8 | Pomalidomide derivative | C11 alkyl chain | HDAC8 Degradation (DC50): 147 nMMaximal Degradation (Dmax): 93% | Cellular (Western Blot) |
Note: DC50 and Dmax values are for the degradation of the target protein in cellular assays and reflect the overall efficiency of the PROTAC, which is dependent on ternary complex formation.
Signaling Pathways and Experimental Workflows
The formation of the ternary complex is the initiating event in the PROTAC-mediated degradation pathway. The following diagrams illustrate the key molecular interactions and a general workflow for validating ternary complex formation.
Caption: PROTAC-induced ternary complex formation and subsequent protein degradation.
Caption: A general workflow for the validation of PROTAC-induced ternary complexes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate their own this compound-based PROTACs.
Protocol 1: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of the binary and ternary complexes.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant purified His-tagged CRBN-DDB1 complex.
-
Recombinant purified target protein (e.g., GST-tagged HDAC8).
-
This compound-based PROTAC.
-
SPR running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
Procedure:
-
Immobilization: Covalently immobilize the anti-His antibody on the sensor chip surface. Capture the His-tagged CRBN-DDB1 complex on the antibody-coated surface.
-
Binary Interaction (PROTAC to CRBN): Inject serial dilutions of the PROTAC over the CRBN-coated surface to determine the binary binding affinity (Kd).
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the target protein with serial dilutions of the PROTAC. Inject these mixtures over the CRBN-coated surface.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for both binary and ternary interactions. Calculate the cooperativity factor (α = Binary Kd / Ternary Kd).
Protocol 2: Ternary Complex Formation Analysis by Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Objective: To quantify the formation of the ternary complex in a solution-based assay.
Materials:
-
TR-FRET compatible plate reader.
-
Low-volume 384-well plates.
-
His-tagged CRBN-DDB1 complex.
-
GST-tagged target protein (e.g., HDAC8).
-
Terbium (Tb)-conjugated anti-His antibody (donor).
-
Fluorescein- or Bodipy-conjugated anti-GST antibody (acceptor).
-
This compound-based PROTAC.
-
Assay buffer.
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and PROTAC in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the GST-tagged target protein, His-tagged CRBN-DDB1, Tb-anti-His antibody, and acceptor-conjugated anti-GST antibody.
-
PROTAC Titration: Add serial dilutions of the PROTAC to the wells. Include a no-PROTAC control.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for complex formation.
-
Signal Detection: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the PROTAC concentration. The resulting bell-shaped curve ("hook effect") is characteristic of ternary complex formation, where the peak indicates the optimal concentration for complex formation.
Protocol 3: Cellular Target Degradation Assay by Western Blot
Objective: To quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., a cancer cell line for HDAC8).
-
This compound-based PROTAC.
-
Cell lysis buffer.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with serial dilutions of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Block the membrane and probe with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Conclusion
The validation of ternary complex formation is a cornerstone of PROTAC development. This compound provides a versatile platform for the synthesis of CRBN-recruiting PROTACs. A multi-faceted approach, combining biophysical assays to characterize the thermodynamics and kinetics of ternary complex formation with cellular assays to quantify target protein degradation, is essential for the successful development of potent and selective protein degraders. The experimental protocols provided in this guide offer a robust framework for researchers to evaluate their this compound-based PROTACs and advance the field of targeted protein degradation. The case of ZQ-23 demonstrates the potential of this approach, achieving potent and selective degradation of HDAC8.[1] Future studies characterizing the biophysical properties of the ZQ-23-induced ternary complex will provide further insights into the structure-activity relationships of long-linker pomalidomide-based PROTACs.
References
A Head-to-Head Battle: Pomalidomide-C11-NH2 vs. Lenalidomide-Based PROTACs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical design feature in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth, objective comparison of PROTACs constructed with Pomalidomide-C11-NH2 versus those based on lenalidomide, leveraging experimental data to inform rational drug design.
Pomalidomide and lenalidomide, both analogues of thalidomide, are widely utilized as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. Their incorporation into PROTACs has led to the successful degradation of a multitude of therapeutic targets. While both molecules engage CRBN, their distinct structural and physicochemical properties can significantly influence the resulting PROTAC's degradation efficiency, selectivity, and off-target effects. This guide will dissect these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to aid in the selection of the optimal CRBN ligand for your targeted protein degradation research.
Performance Comparison: Degradation Efficiency and Neosubstrate Selectivity
A direct comparison of pomalidomide- and lenalidomide-based PROTACs targeting the same protein of interest is essential for an objective evaluation. A study by Yamanaka et al. (2023) provides such a head-to-head analysis by synthesizing and evaluating PROTACs targeting BET (Bromodomain and Extra-Terminal domain) proteins using a BET inhibitor (OTX-015) conjugated to either pomalidomide, lenalidomide, or modified lenalidomide analogues.
While specific DC50 and Dmax values for BRD4 degradation from a single direct comparative study remain proprietary or scattered across various publications, the general consensus in the field, supported by numerous studies, indicates that pomalidomide-based PROTACs often exhibit higher potency in degrading target proteins.[1] However, this increased potency can be accompanied by a more pronounced degradation of endogenous CRBN neosubstrates, such as IKZF1 and IKZF3.[1][2]
Recent research has focused on modifying the lenalidomide scaffold to enhance its degradation potency and selectivity. For instance, modifications at the 6-position of the lenalidomide phthalimide ring have been shown to control neosubstrate selectivity, leading to the development of lenalidomide-based PROTACs with improved therapeutic profiles.[3][4]
Table 1: Quantitative Comparison of Pomalidomide vs. Lenalidomide-Based BET-Targeting PROTACs
| PROTAC Component | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Neosubstrate Degradation | Reference |
| Pomalidomide-based | BRD4 | Various | Generally lower (higher potency) | >90% | More pronounced for IKZF1/IKZF3 | |
| Lenalidomide-based | BRD4 | Various | Generally higher (lower potency) | >90% | Less pronounced for IKZF1/IKZF3 | |
| 6-Fluoro-Lenalidomide-based | BET proteins | MM.1S | Not specified | Not specified | Selective for IKZF1/IKZF3/CK1α |
Note: The data in this table is a summary of findings from multiple sources and is intended for comparative purposes. Absolute values can vary depending on the specific PROTAC architecture, linker, and experimental conditions.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both pomalidomide and lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key experiments in the evaluation of PROTACs are provided below.
Western Blot for PROTAC-Induced Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
5. Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
1. Cell Culture and Treatment:
-
Transfect cells with plasmids expressing the target protein and HA-tagged ubiquitin.
-
Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated protein.
2. Immunoprecipitation:
-
Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619).
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the target protein.
3. Western Blotting:
-
Wash the immunoprecipitates and elute the proteins.
-
Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect ubiquitinated target protein and an antibody against the target protein to confirm successful immunoprecipitation.
Quantitative Proteomics for Selectivity Profiling (TMT-based)
Tandem Mass Tag (TMT) proteomics allows for the global analysis of protein expression changes, enabling the assessment of a PROTAC's selectivity.
1. Sample Preparation:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and digest the proteins into peptides with trypsin.
2. TMT Labeling:
-
Label the peptide samples from different treatment conditions with distinct TMT isobaric tags.
3. Mass Spectrometry:
-
Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Identify and quantify the relative abundance of proteins across the different treatment groups based on the TMT reporter ion intensities.
-
Identify off-target proteins that are significantly up- or down-regulated upon PROTAC treatment.
References
Navigating PROTAC Design: A Side-by-Side Comparison of Pomalidomide Linker Attachment Points
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. A key architectural feature of pomalidomide-based PROTACs is the point at which the linker is attached to the pomalidomide moiety, which recruits the E3 ligase Cereblon (CRBN). This decision profoundly influences the efficacy, selectivity, and off-target effects of the resulting degrader. This guide provides an objective, data-driven comparison of PROTACs with varied pomalidomide linker attachment points, focusing on the commonly explored C4 and C5 positions of the phthalimide ring, as well as the less common glutarimide nitrogen (N-position).
The strategic placement of the linker determines the orientation of the target protein relative to the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target protein.[1][2] This guide summarizes quantitative data from published studies, offers detailed experimental protocols for key assays, and provides visualizations of relevant biological pathways and experimental workflows to inform the design of next-generation pomalidomide-based PROTACs.
Quantitative Comparison of Pomalidomide Linker Attachment Points
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables present a side-by-side comparison of the performance of PROTACs where the linker attachment point on the pomalidomide scaffold is the key variable.
Table 1: Comparison of Degradation Efficiency for C4- vs. C5-Pomalidomide PROTACs
| Target Protein | PROTAC Name/Identifier | Linker Attachment Point | Cell Line | DC50 (nM) | Dmax (%) | Off-Target ZF Degradation* |
| BTK | MT-541 | C4 | - | 90.1 | - | Not Reported |
| BTK | MT-809 | C5 | - | 11.6 | - | Not Reported |
| ALK | C4-substituted analog | C4 | - | ~50 | >90 | High |
| ALK | C5-alkyne analog | C5 | - | ~10 | >95 | Low |
*Off-target Zinc-Finger (ZF) degradation is a known liability of some pomalidomide-based PROTACs. Modifications at the C5 position have been shown to mitigate this effect.[3][4]
Key Observations:
-
C5-Attachment Enhances Potency: For both Bruton's tyrosine kinase (BTK) and Anaplastic Lymphoma Kinase (ALK), attaching the linker at the C5 position of the pomalidomide phthalimide ring resulted in significantly more potent degraders, as evidenced by the lower DC50 values.[5] The C5-substituted BTK-targeting PROTAC MT-809 was nearly 8-fold more potent than its C4-substituted counterpart, MT-541. Similarly, the C5-linked ALK degrader was approximately 5-fold more potent than the C4 version.
-
C5-Attachment Reduces Off-Target Activity: For the ALK-targeting PROTAC, the C5-alkyne modification led to a substantial reduction in the off-target degradation of zinc-finger proteins compared to the C4-substituted analog. This is a critical consideration for developing safer and more specific therapeutics.
The Glutarimide N-Position: An Inactive Attachment Point
While the C4 and C5 positions of the phthalimide ring are the most common and effective linker attachment points, the glutarimide nitrogen (N-position) has also been investigated. However, evidence suggests that derivatization at this position is detrimental to PROTAC activity.
N-methylated pomalidomide, where a methyl group is attached to the glutarimide nitrogen, is often used as a negative control in PROTAC research because it does not bind to Cereblon. This indicates that the hydrogen on the glutarimide nitrogen is crucial for binding to CRBN. Therefore, attaching a linker at this position would abrogate the PROTAC's ability to recruit the E3 ligase, rendering it inactive.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed protocols for key experiments cited in the comparison of pomalidomide linker attachment points.
Western Blotting for DC50 and Dmax Determination
This is a standard method to quantify the dose-dependent degradation of a target protein.
1. Cell Culture and Treatment:
-
Seed cells expressing the target protein in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for successful protein degradation. Several biophysical assays can be used to characterize this interaction.
1. Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change upon binding of molecules.
-
Protocol Outline:
-
Load the target protein and E3 ligase into the ITC cell.
-
Titrate the PROTAC into the cell from a syringe.
-
Measure the heat evolved or absorbed after each injection.
-
The data can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.
-
2. Surface Plasmon Resonance (SPR):
-
Principle: Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
-
Protocol Outline:
-
Immobilize the E3 ligase on the sensor chip.
-
Inject a mixture of the PROTAC and the target protein over the surface.
-
Monitor the association and dissociation rates in real-time.
-
The data provides kinetic information (kon and koff) and the dissociation constant (Kd) for ternary complex formation.
-
3. NanoBRET™ Ternary Complex Assay:
-
Principle: A proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled ligand or another tagged protein.
-
Protocol Outline:
-
Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to a HaloTag® in cells.
-
Label the HaloTag®-E3 ligase with a fluorescent ligand.
-
Add the PROTAC to induce the formation of the ternary complex.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which is proportional to the amount of ternary complex formed.
-
Mandatory Visualizations
Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
Caption: A typical workflow for evaluating PROTACs.
Logical Relationship
Caption: The catalytic cycle of PROTAC action.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Pomalidomide-Based Degraders: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the development of highly selective targeted protein degraders is a primary objective. Pomalidomide, a well-established E3 ligase recruiter for Cereblon (CRBN), is a cornerstone in the design of Proteolysis Targeting Chimeras (PROTACs). However, a significant challenge associated with pomalidomide-based degraders is the potential for off-target protein degradation, most notably of zinc-finger (ZF) transcription factors. This guide provides a comparative analysis of pomalidomide-based degraders, with a focus on the influence of the linker, exemplified by structures akin to a Pomalidomide-C11-NH2 moiety, on selectivity. We present supporting experimental data, detailed protocols for key selectivity assays, and visualizations to inform the rational design of next-generation protein degraders.
Data Presentation: Comparative Selectivity of Pomalidomide-Based Degraders
The selectivity of a PROTAC is a critical attribute that is determined by a combination of factors, including the warhead's affinity for the target protein, the linker composition and length, and the specific E3 ligase recruiter employed. The following tables summarize quantitative data on the degradation potency (DC50) and maximal degradation (Dmax) of various pomalidomide-based PROTACs, highlighting the impact of linker design on both on-target and off-target effects.
Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
| Degrader (Target) | E3 Ligase Recruiter | Linker Characteristics | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 (HDAC8) | Pomalidomide | Long alkyl-based linker | 147 | 93 | [1] |
| Compound 16 (EGFR) | Pomalidomide | Alkyl-ether linker | 32.9 | 96 | [2] |
| TBK1 Degrader | Pomalidomide | 21-atom PEG/alkyl linker | 3 | 96 | [3] |
| BRD4 Degrader (MZ1) | Pomalidomide | PEG-based linker | ~15 | >90 | [3] |
Table 2: Off-Target Profile of Pomalidomide-Based Degraders
Pomalidomide-based degraders are known to induce the degradation of endogenous zinc-finger proteins. The extent of this off-target activity can be modulated by the linker design and the point of attachment to the pomalidomide scaffold. Modifications at the C5 position of the phthalimide ring have been shown to reduce off-target degradation compared to C4 modifications.[4]
| Degrader | Common Off-Target Proteins | Observations |
| General Pomalidomide-based PROTACs | IKZF1, IKZF3, ZFP91 | Degradation of these zinc-finger proteins is a common off-target effect. |
| ZQ-23 (HDAC8 Degrader) | HDAC1, HDAC3 | No degradation observed for these closely related HDAC isoforms, indicating high selectivity. |
| PROTACs with C5-positional linkers | Zinc-finger proteins | Reduced off-target degradation of zinc-finger proteins compared to C4-linked PROTACs. |
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in the assessment of degrader selectivity.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for assessing degrader selectivity.
Caption: Relationship between linker properties and selectivity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for obtaining reliable and comparable data when assessing the selectivity of this compound based degraders.
Quantitative Western Blot for On-Target Degradation
Objective: To determine the DC50 and Dmax of a degrader for its target protein.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound based degrader in cell culture medium.
-
Treat the cells with varying concentrations of the degrader for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each degrader concentration.
-
Plot the percentage of degradation against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Quantitative Proteomics for Off-Target Profiling
Objective: To identify and quantify unintended protein degradation events across the proteome.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells in larger formats (e.g., 10 cm or 15 cm dishes) to obtain sufficient protein for analysis.
-
Treat cells with the this compound based degrader at a concentration known to induce significant on-target degradation (e.g., 5-10 times the DC50) and a vehicle control for 24 hours.
-
-
Protein Extraction, Digestion, and Labeling:
-
Harvest and lyse the cells in a urea-based lysis buffer.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) or use a label-free quantification approach.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by high-performance liquid chromatography (HPLC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the vehicle control.
-
Proteins that are significantly degraded and are not the intended target are considered off-targets.
-
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex (Target Protein - PROTAC - CRBN) in live cells.
Methodology:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Setup:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Prepare a serial dilution of the this compound based degrader.
-
-
Treatment and Measurement:
-
Add the diluted degrader or vehicle control to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) luminescence signals at specified time points using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the degrader concentration to determine the EC50 for ternary complex formation.
-
By employing these rigorous experimental approaches, researchers can comprehensively assess the selectivity of this compound based degraders and make informed decisions in the development of novel and highly specific therapeutics.
References
- 1. ZQ-23 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pomalidomide-C11-NH2: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle and dispose of Pomalidomide-C11-NH2, a potent Proteolysis Targeting Chimera (PROTAC), with stringent safety measures due to its presumed cytotoxic and teratogenic properties. All waste generated from the handling of this compound must be treated as hazardous chemical waste and disposed of through a licensed hazardous waste management service, with high-temperature incineration being the preferred method.
This compound is a bifunctional molecule designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to a target protein, leading to its degradation. Due to its pomalidomide component, a thalidomide analog, it should be considered a potential human teratogen, capable of causing severe birth defects. Therefore, rigorous adherence to safety and disposal protocols is essential to protect laboratory personnel and the environment.
Safety and Handling
Before commencing any work with this compound, a thorough review of the institution's chemical hygiene plan and a substance-specific risk assessment are mandatory.
Personal Protective Equipment (PPE): When handling this compound in either solid or solution form, the following PPE is required:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Safety goggles with side shields are essential.
-
Lab Coat: A dedicated lab coat should be used.
-
Respiratory Protection: In situations where aerosols may be generated, a suitable respirator is necessary.
Disposal Procedures
All materials contaminated with this compound must be segregated and disposed of as hazardous waste.
| Waste Type | Collection and Labeling |
| Solid Waste | Unused powder, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper, vials). Collect in a clearly labeled, sealed container designated for "Cytotoxic Chemical Waste." |
| Liquid Waste | Unused solutions, reaction mixtures, and contaminated solvents. Collect in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams. |
| Sharps | Contaminated needles, syringes, and other sharps. Dispose of in a designated, puncture-resistant "Cytotoxic Sharps" container. |
Labeling: All waste containers must be clearly labeled with "Hazardous Waste: this compound" and the date of accumulation.
Storage: Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials, until collection by a licensed hazardous waste contractor.
Spill Management
In the event of a spill, evacuate the area and prevent further spread.
-
For solid spills: Carefully sweep or scoop the material to avoid dust generation.
-
For liquid spills: Absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
Collect all cleanup materials into a designated, sealed container for hazardous waste. Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash the area thoroughly.
Chemical Inactivation (for consideration and validation)
While the primary disposal method is incineration, chemical inactivation may be considered as a supplementary step before collection, particularly for liquid waste. These protocols are based on general principles for the degradation of cytotoxic compounds and the known metabolic pathways of pomalidomide, which include hydrolysis of the glutarimide ring.[1][2] These procedures must be validated for this compound by qualified personnel before implementation.
Experimental Protocol: Hydrolysis
This procedure aims to open the glutarimide ring of the pomalidomide moiety, reducing its biological activity.
-
Base-Catalyzed Hydrolysis:
-
In a chemical fume hood, add the this compound waste solution to a suitable container.
-
Slowly add a 1 M solution of a strong base (e.g., sodium hydroxide) with stirring until the pH is >12.
-
Allow the mixture to react for at least 24 hours at room temperature.
-
Carefully neutralize the solution with a 1 M acid (e.g., hydrochloric acid) to a pH between 6 and 8.
-
-
Acid-Catalyzed Hydrolysis:
-
In a chemical fume hood, add the this compound waste solution to a suitable container.
-
Slowly add a 1 M solution of a strong acid (e.g., hydrochloric acid) with stirring until the pH is <2.
-
Allow the mixture to react for at least 24 hours at room temperature.
-
Carefully neutralize the solution with a 1 M base (e.g., sodium hydroxide) to a pH between 6 and 8.
-
Disposal of Treated Waste: Even after chemical inactivation, the resulting solution should be collected and disposed of as hazardous waste through your institution's environmental health and safety office.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following workflow diagram outlines the necessary steps.
Caption: Disposal workflow for this compound waste.
Signaling Pathway of Pomalidomide-based PROTACs
The following diagram illustrates the mechanism of action of this compound as a PROTAC.
Caption: Mechanism of action for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Pomalidomide-C11-NH2
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Pomalidomide-C11-NH2 in a laboratory setting. Adherence to these procedures is mandatory to ensure the safety of all personnel and the environment. Pomalidomide and its analogs are potent compounds with known teratogenic effects and potential for other serious health hazards.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is a non-negotiable requirement for all procedures involving this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use.[2] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Body Protection | Laboratory coat | Fully buttoned. |
| Fire/flame resistant and impervious clothing | To be worn over personal clothing.[2] | |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Handling Procedures
This compound must be handled in a controlled environment to prevent exposure. The following procedures must be strictly followed:
-
Designated Handling Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the handling area.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and mucous membranes.
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.
-
Spill Management: In the event of a spill, evacuate personnel to a safe area. Prevent further leakage if it is safe to do so. Collect the spilled material using appropriate tools and dispose of it as hazardous waste. Do not let the chemical enter drains.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to others.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, and any contaminated labware, must be segregated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed, and suitable containers for the disposal of chemical waste.
-
Disposal Method: Dispose of the waste through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound in a research setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
